Cyclosporine metabolite M17
Description
Structure
2D Structure
Properties
Molecular Formula |
C62H111N11O13 |
|---|---|
Molecular Weight |
1218.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
InChI Key |
ZPZHKIOMBYYVRD-WRDPQARASA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Cyclosporine Metabolite M17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of Cyclosporine metabolite M17. Cyclosporine A (CsA), a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Its extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), results in the formation of numerous metabolites, of which M17 is one of the most significant. This document details the analytical techniques used for its identification, its immunosuppressive properties, and the underlying mechanism of action.
Discovery and Structural Elucidation
This compound is a primary, monohydroxylated metabolite of Cyclosporine A. The hydroxylation occurs on the amino acid at position 1 of the parent molecule. The structure of M17 and a related metabolite, dihydro-cyclosporine M17, have been elucidated using a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Characterization
The identification and quantification of M17 in biological matrices such as whole blood are crucial for therapeutic drug monitoring and understanding its contribution to the overall immunosuppressive effect of Cyclosporine A therapy.
Table 1: Analytical Data for this compound
| Parameter | Method | Observed Value/Characteristic |
| Molecular Formula | - | C62H111N11O13 |
| Molecular Weight | - | 1218.6 g/mol |
| Mass Spectrometry (m/z) | Fast Atom Bombardment (FAB-MS) | Evidence for the addition of one oxygen atom to Cyclosporine A. |
| NMR Spectroscopy | 1H-NMR, 13C-NMR | Spectral data confirms the hydroxylation at amino acid 1. |
| Chromatography | Reversed-Phase HPLC | M17 is separated from the parent drug and other metabolites. |
Experimental Protocols
A detailed protocol for the separation of Cyclosporine A and its metabolites from whole blood typically involves the following steps:
-
Sample Preparation:
-
Whole blood samples are subjected to protein precipitation using a solvent like acetonitrile or methanol.
-
The supernatant is then extracted using solid-phase extraction (SPE) cartridges to isolate the drug and its metabolites.
-
The extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like trifluoroacetic acid, is employed.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Biological Activity and Immunosuppression
Metabolite M17 is not an inactive byproduct; it exhibits significant immunosuppressive activity, in some cases approaching that of the parent drug, Cyclosporine A. This activity is primarily attributed to its ability to inhibit the phosphatase activity of calcineurin.
In Vitro Immunosuppressive Assays
The immunosuppressive potential of M17 has been evaluated in various in vitro assays, including mixed lymphocyte culture (MLC) and mitogen-stimulated lymphocyte proliferation assays.
Table 2: Immunosuppressive Activity of this compound
| Assay | Key Findings |
| Mixed Lymphocyte Culture (MLC) | M17 demonstrates potent inhibition of T-cell proliferation, with activity approaching that of Cyclosporine A. |
| Mitogen (PHA, ConA) Assays | M17 shows significant inhibitory effects on T-cell proliferation induced by phytohemagglutinin (PHA) and concanavalin A (ConA). |
| IL-2 Production | Similar to Cyclosporine A, M17 can inhibit the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. |
Experimental Protocols
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the other donor.
-
Treatment: Varying concentrations of Cyclosporine A or M17 are added to the cultures.
-
Proliferation Measurement: After a set incubation period (typically 5-7 days), T-cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or using a colorimetric assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of proliferation (IC50) is calculated.
Mechanism of Action: Calcineurin Inhibition
The primary mechanism of action for both Cyclosporine A and its active metabolite M17 is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
Signaling Pathway
The inhibition of calcineurin by the Cyclosporine-cyclophilin complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This blockage of NFAT activation leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 levels subsequently dampens the activation and proliferation of T-lymphocytes, which is the basis of the immunosuppressive effect.
chemical structure and properties of Cyclosporine metabolite M17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biotransformation, and biological activity of Cyclosporine metabolite M17 (also known as AM1). The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Chemical Structure and Identification
This compound is a primary, monohydroxylated derivative of the immunosuppressive drug Cyclosporine A. The structural modification occurs on the amino acid 1 residue of the parent cyclosporine molecule.
The chemical identity of this compound is defined by the following:
-
IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
-
Synonyms: Cyclosporin AM 1, CsA M17, OL 17, Hydroxycyclosporine[1][2][3]
The key structural feature differentiating M17 from Cyclosporine A is the addition of a hydroxyl group. This modification slightly alters the molecule's polarity and can influence its biological activity and pharmacokinetic profile.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a basis for its handling, formulation, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C62H111N11O13 | [1][2] |
| Molecular Weight | 1218.61 g/mol | [1][2] |
| CAS Number | 89270-28-0 | [1][4] |
| Melting Point | >145°C (decomposition) | [3] |
| Appearance | White solid | [5] |
| Storage Temperature | -20°C | [3] |
Biotransformation of Cyclosporine A to Metabolite M17
Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major isoforms involved.[6][7] The formation of metabolite M17 is a phase I metabolic reaction, specifically a monohydroxylation. This biotransformation is a critical aspect of Cyclosporine A's pharmacokinetics, as the parent drug and its metabolites can have different efficacy and toxicity profiles.
Below is a diagram illustrating the metabolic pathway leading to the formation of M17.
Biological Activity and Signaling Pathway
This compound retains a degree of the immunosuppressive activity of the parent compound, Cyclosporine A, although its potency is generally considered to be lower.[7] The mechanism of action for both Cyclosporine A and M17 involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.
The signaling cascade is as follows:
-
M17 enters the T-lymphocyte.
-
Inside the cell, it binds to the cytosolic protein, cyclophilin.
-
The resulting M17-cyclophilin complex binds to and inhibits calcineurin.
-
The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).
-
Phosphorylated NF-AT cannot translocate to the nucleus.
-
This blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
-
The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.
The following diagram illustrates this signaling pathway.
Experimental Protocols
The isolation, characterization, and assessment of the biological activity of this compound involve several key experimental procedures.
Isolation and Purification of Metabolite M17
A common method for isolating Cyclosporine metabolites, including M17, is from biological fluids such as bile or urine of patients treated with Cyclosporine A.[1] High-Performance Liquid Chromatography (HPLC) is the primary technique used for separation and purification.
General Protocol for Isolation from Bile:
-
Extraction: Bile is subjected to liquid-liquid extraction with an organic solvent like diethyl ether. The ether fractions are combined and dried.[1]
-
Defatting: The residue is redissolved in a methanol-water mixture and washed with n-hexane to remove lipids.[1]
-
Chromatographic Separation: The defatted extract is then subjected to HPLC. A gradient elution method on a C18 reversed-phase column is typically employed.[1][8] The mobile phase often consists of a mixture of acetonitrile, methanol, and water.[8]
-
Fraction Collection and Purity Assessment: Fractions corresponding to the M17 peak are collected. The purity of the isolated metabolite is then assessed by analytical HPLC and its identity confirmed by mass spectrometry.[1]
The following diagram outlines the general workflow for the isolation and purification of M17.
Assessment of Immunosuppressive Activity
The immunosuppressive properties of M17 are typically evaluated using in vitro T-cell proliferation assays, such as the Mixed Lymphocyte Reaction (MLR) and phytohemagglutinin (PHA) stimulation assays.
Mixed Lymphocyte Reaction (MLR) Assay: The MLR assay assesses the proliferative response of T-lymphocytes from one donor when stimulated by cells from a genetically different donor.[5][9]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the second donor.
-
Treatment: Different concentrations of M17 are added to the co-cultures.
-
Incubation: The cells are incubated for a period of 3 to 7 days.[10]
-
Proliferation Measurement: T-cell proliferation is quantified, commonly by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a fluorescent dye dilution assay (e.g., CFSE).[9] A reduction in proliferation in the presence of M17 indicates immunosuppressive activity.
Phytohemagglutinin (PHA) Stimulation Assay: PHA is a mitogen that non-specifically stimulates T-cell proliferation.[11] This assay is used to evaluate the general effect of a compound on T-cell activation.
-
Cell Preparation: PBMCs are isolated from a healthy donor.
-
Cell Culture: The cells are cultured in a suitable medium.
-
Stimulation and Treatment: The cells are stimulated with an optimal concentration of PHA in the presence of varying concentrations of M17.
-
Incubation: The cultures are incubated for 48 to 72 hours.[12]
-
Proliferation Measurement: Similar to the MLR, T-cell proliferation is measured by assessing [3H]-thymidine incorporation or using dye dilution methods.[2][12] Inhibition of PHA-induced proliferation by M17 demonstrates its immunosuppressive effect.
References
- 1. Isolation of 10 Cyclosporine Metabolites from Human Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lymphosign.com [lymphosign.com]
- 3. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation and identification of a novel human metabolite of cyclosporin A: dihydro-CsA M17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. marinbio.com [marinbio.com]
- 10. sartorius.com [sartorius.com]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Metabolism of Cyclosporine A to Metabolite M17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporine A (CsA), a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of autoimmune diseases. Its clinical utility is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, largely driven by its extensive metabolism. This technical guide provides a detailed examination of the metabolic pathway leading to the formation of one of its principal metabolites, M17 (also known as AM9). The biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme through hydroxylation. Understanding this specific metabolic route is crucial for optimizing CsA therapy, minimizing toxicity, and predicting potential drug-drug interactions. This document outlines the core metabolic pathway, presents quantitative kinetic data, details relevant experimental protocols, and provides visualizations to elucidate the involved processes.
The Metabolic Pathway of Cyclosporine A to M17
The metabolism of Cyclosporine A is a complex process resulting in over 30 identified metabolites. The initial and most significant biotransformations are Phase I reactions, predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1][2] Metabolite M17 is a monohydroxylated derivative of Cyclosporine A.[3] The formation of M17 occurs through the hydroxylation of the γ-carbon of the N-methyl leucine residue at the 9th position of the parent molecule.[4][5]
This metabolic conversion is a critical determinant of the pharmacokinetic profile of Cyclosporine A and contributes to the overall spectrum of its pharmacological and toxicological effects. While M17 generally exhibits reduced immunosuppressive activity compared to the parent compound, it, along with other metabolites, may contribute to the adverse effects associated with Cyclosporine A therapy, such as nephrotoxicity.[3][6]
Visualization of the Metabolic Pathway
The following diagram illustrates the single-step enzymatic conversion of Cyclosporine A to its M17 metabolite.
Quantitative Data: Enzyme Kinetics
The enzymatic conversion of Cyclosporine A to its metabolites can be described by Michaelis-Menten kinetics. While specific kinetic parameters for the formation of M17 are not extensively reported, the following table presents representative kinetic data for the overall metabolism of Cyclosporine A by CYP3A4, which serves as a crucial reference for understanding the efficiency of this metabolic pathway. The data is based on the formation of the primary metabolite AM1, which, like M17, is a product of CYP3A4-mediated hydroxylation.[1]
| CYP3A4 Variant | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (Clint) (μl/min/pmol CYP3A4) |
| CYP3A4.1 (Wild Type) | 2.6 ± 0.3 | 0.13 ± 0.01 | 50.0 ± 2.0 |
| CYP3A4.5 | 1.8 ± 0.2 | 0.55 ± 0.04 | 304.0 ± 17.0 |
| CYP3A4.29 | 3.1 ± 0.4 | 0.25 ± 0.02 | 81.7 ± 5.0 |
Table 1: Representative Kinetic Parameters for Cyclosporine A Metabolism by CYP3A4 Variants.[1]
Experimental Protocols
The study of Cyclosporine A metabolism necessitates robust in vitro and analytical methodologies. The following sections provide detailed protocols for an in vitro metabolism assay and the subsequent quantification of Cyclosporine A and its M17 metabolite.
In Vitro Metabolism of Cyclosporine A using Human Liver Microsomes
This protocol describes an in vitro assay to determine the metabolic conversion of Cyclosporine A to M17 using human liver microsomes (HLMs) as the enzyme source.
Materials:
-
Cyclosporine A
-
Metabolite M17 standard
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Cyclosporine A in a suitable solvent (e.g., methanol).
-
Prepare working solutions of Cyclosporine A by diluting the stock solution with the incubation buffer (potassium phosphate buffer) to achieve the desired final concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (typically to a final protein concentration of 0.2-0.5 mg/mL)
-
Cyclosporine A working solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Cyclosporine A and Metabolite M17
This protocol outlines a method for the simultaneous quantification of Cyclosporine A and its metabolite M17 in the supernatant from the in vitro metabolism assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 60°C.[7]
-
Injection Volume: 5-10 µL.
Procedure:
-
Gradient Elution:
-
Develop a gradient elution program to achieve optimal separation of Cyclosporine A, M17, and the internal standard. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analytes.
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. Determine the precursor-to-product ion transitions for Cyclosporine A, M17, and the internal standard by infusing standard solutions of each compound.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of Cyclosporine A, M17, and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantify the concentrations of Cyclosporine A and M17 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the experimental procedures and the logical relationship between the key components of the analysis.
Conclusion
The metabolic conversion of Cyclosporine A to M17 via CYP3A4-mediated hydroxylation is a pivotal aspect of its pharmacology. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued safe and effective use of this critical immunosuppressive agent. The information presented in this technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of Cyclosporine A metabolism and its clinical implications. Further research to delineate the specific kinetic parameters for the formation of M17 and other key metabolites will continue to refine our ability to personalize Cyclosporine A therapy.
References
- 1. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Structure-guided manipulation of the regioselectivity of the cyclosporine A hydroxylase CYP-sb21 from Sebekia benihana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided manipulation of the regioselectivity of the cyclosporine A hydroxylase CYP-sb21 from Sebekia benihana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Immunosuppressive Activity of Cyclosporine M17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro immunosuppressive activity of Cyclosporine M17 (M17), a primary metabolite of the widely used immunosuppressant Cyclosporin A (CsA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Concepts: Immunosuppressive Profile of Cyclosporine M17
Cyclosporine M17 is a monohydroxylated metabolite of Cyclosporin A. In vitro studies have consistently demonstrated its significant immunosuppressive properties. While generally less potent than its parent compound, the activity of M17 is notable, particularly in specific immunological assays. Its presence in the blood of patients undergoing CsA therapy suggests a potential contribution to the overall immunosuppressive effect observed in vivo.
Data Presentation: Comparative Immunosuppressive Activity
The immunosuppressive effects of Cyclosporine M17 have been evaluated in several key in vitro assays that model different aspects of T-lymphocyte activation and proliferation. The following tables summarize the available quantitative and qualitative data, comparing the activity of M17 to that of Cyclosporin A.
| Assay | Cyclosporin A (CsA) Activity | Cyclosporine M17 (M17) Activity | Relative Potency (M17 vs. CsA) | Reference |
| Phytohemagglutinin (PHA) Induced Proliferation | Highly Inhibitory | Inhibitory | CsA is significantly more inhibitory than M17. | [1] |
| Concanavalin A (ConA) Induced Proliferation | Highly Inhibitory | Inhibitory | The inhibitory activity of M17 approaches that of CsA. | [1] |
| Mixed Lymphocyte Culture (MLC) | Highly Inhibitory | Inhibitory | The inhibitory activity of M17 approaches that of CsA. | [1] |
| Secondary Mixed Lymphocyte Reaction | Highly Inhibitory | Inhibitory | Potency ratio of approximately 0.16 (16% of CsA's activity). | [2] |
| Interleukin-2 (IL-2) Production in MLC | Highly Inhibitory | Inhibitory | M17 and M1 inhibited the production of IL-2 to the same extent as CsA. | [1] |
Overall Potency Ranking: Based on a comprehensive review of in vitro studies, the general order of immunosuppressive potency for Cyclosporin A and its metabolites is: CsA > M17 > M1 > M21 >> M8 .[1]
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
Cyclosporine A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. It is widely accepted that Cyclosporine M17 shares this mechanism of action.
Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and immune response, most notably Interleukin-2 (IL-2).
Cyclosporine A, and by extension M17, first binds to an intracellular protein called cyclophilin. This Cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other key cytokines, ultimately leading to the suppression of T-cell activation and proliferation.
Cyclosporine M17 Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the immunosuppressive activity of Cyclosporine M17.
Mixed Lymphocyte Culture (MLC) Assay
The MLC assay assesses the proliferative response of lymphocytes from one individual (responder cells) to lymphocytes from a different, HLA-mismatched individual (stimulator cells).
Objective: To measure the inhibition of T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator Cells:
-
Treat the PBMCs from one donor (stimulator cells) with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.
-
Wash the mitomycin C-treated cells three times with complete RPMI-1640 medium to remove any residual mitomycin C.
-
Resuspend the stimulator cells to the desired concentration.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, add responder PBMCs (from the second donor) at a concentration of 1 x 10^5 cells/well.
-
Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio.
-
Add serial dilutions of Cyclosporine M17, Cyclosporin A (as a positive control), and a vehicle control to triplicate wells.
-
Include control wells with responder cells alone and stimulator cells alone.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
On day 5, pulse each well with 1 µCi of [3H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.
-
Calculate the IC50 value (the concentration of the drug that causes 50% inhibition of proliferation).
-
Mitogen-Induced Lymphocyte Proliferation Assays (PHA and ConA)
These assays measure the proliferative response of T-lymphocytes to non-specific mitogens like Phytohemagglutinin (PHA) or Concanavalin A (ConA).
Objective: To evaluate the inhibitory effect of Cyclosporine M17 on T-cell proliferation induced by mitogenic stimulation.
Methodology:
-
Cell Isolation:
-
Isolate and prepare PBMCs from a healthy donor as described in the MLC protocol.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, seed PBMCs at a concentration of 1 x 10^5 cells/well.
-
Add serial dilutions of Cyclosporine M17, Cyclosporin A, and a vehicle control to triplicate wells.
-
Add a predetermined optimal concentration of PHA (e.g., 1-5 µg/mL) or ConA (e.g., 2.5-10 µg/mL) to the appropriate wells.
-
Include control wells with unstimulated cells (no mitogen).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells and measure radioactivity as described in the MLC protocol.
-
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
Determine the percentage of inhibition of proliferation and the IC50 value.
-
Interleukin-2 (IL-2) Production Assay
This assay quantifies the amount of IL-2 produced by T-cells following stimulation.
Objective: To measure the inhibition of IL-2 production by Cyclosporine M17.
Methodology:
-
Cell Stimulation:
-
Set up cell cultures as described for the MLC or mitogen proliferation assays.
-
Incubate the plates for 24-48 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plates at a low speed.
-
Carefully collect the cell-free supernatants from each well.
-
-
IL-2 Quantification:
-
Measure the concentration of IL-2 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IL-2.
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-2 production for each drug concentration compared to the vehicle control.
-
Calculate the IC50 value for IL-2 production.
-
In Vitro Immunosuppression Assay Workflow
Conclusion
Cyclosporine M17 is a biologically active metabolite of Cyclosporin A with significant in vitro immunosuppressive properties. While its potency is generally lower than the parent compound, its activity in key assays such as the Mixed Lymphocyte Culture and in inhibiting IL-2 production is substantial. The primary mechanism of action is understood to be the inhibition of the calcineurin-NFAT signaling pathway, mirroring that of Cyclosporin A. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Cyclosporine M17 and other novel immunomodulatory compounds. Further research to precisely quantify the IC50 values of M17 across a range of standardized assays will be beneficial for a more complete understanding of its contribution to the overall immunosuppressive effects of Cyclosporin A therapy.
References
Preliminary Insights into the Toxicological Profile of Cyclosporine M17
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and managing autoimmune disorders. However, its clinical utility is frequently hampered by significant toxicity, most notably nephrotoxicity and hepatotoxicity. The metabolism of CsA is extensive, primarily mediated by the cytochrome P450 3A4 enzyme system, leading to the formation of numerous metabolites. Among these, Cyclosporine M17 (CsA-M17), a monohydroxylated derivative, has been a subject of interest to delineate its contribution to the overall toxicological profile of the parent compound. This technical guide synthesizes the findings from preliminary in vitro studies investigating the toxicity of Cyclosporine M17, providing a foundational resource for researchers, scientists, and professionals engaged in drug development.
Core Findings on Cyclosporine M17 Toxicity
Preliminary in vitro investigations have consistently demonstrated that Cyclosporine M17 exhibits a lower toxic potential compared to its parent compound, Cyclosporine A. These studies have primarily focused on nephrotoxicity and hepatotoxicity, the principal adverse effects associated with CsA therapy.
Data Presentation: In Vitro Toxicity Comparison
The following tables summarize the key findings from comparative in vitro toxicity studies of Cyclosporine A and its metabolite M17. It is important to note that specific quantitative data such as IC50 or LD50 values for Cyclosporine M17 were not explicitly reported in the reviewed preliminary studies. The data presented reflects the qualitative and semi-quantitative comparisons made in the cited literature.
Table 1: Comparative In Vitro Nephrotoxicity
| Compound | Model System | Key Toxicity Endpoints | Observed Toxic Potential | Citation |
| Cyclosporine A (CsA) | Suspensions of freshly isolated rabbit renal proximal tubular cells | Enzyme release (Lactate Dehydrogenase, Aspartate Aminotransferase, Gamma-Glutamyl Transferase), Na+/K+-ATPase activity, Glutathione content | High | [1][2] |
| Cyclosporine M17 | Suspensions of freshly isolated rabbit renal proximal tubular cells | Enzyme release, Na+/K+-ATPase activity, Glutathione content | Low (Significantly lower than CsA) | [1][2] |
Table 2: Comparative In Vitro Hepatotoxicity
| Compound | Model System | Key Toxicity Endpoints | Observed Toxic Potential | Citation |
| Cyclosporine A (CsA) | Primary cultures of rat hepatocytes | Inhibition of taurocholate release, Inhibition of protein biosynthesis and secretion | High | [3] |
| Cyclosporine M17 | Primary cultures of rat hepatocytes | Inhibition of taurocholate release, Inhibition of protein biosynthesis and secretion | Low (Similar to CsH and CsF, lower than CsA and CsG) | [3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preliminary studies is crucial for the interpretation of the findings and for designing future investigations.
In Vitro Nephrotoxicity Assessment in Rabbit Renal Cortical Cells[1][2]
-
Cell Isolation: Freshly isolated renal proximal tubular cells were obtained from rabbit kidneys. The cortex was minced and subjected to enzymatic digestion to obtain a suspension of tubular cells.
-
Incubation: The cell suspensions were incubated with varying concentrations of Cyclosporine A, Cyclosporine M17, and other metabolites and analogues.
-
Toxicity Assessment:
-
Enzyme Release: The activity of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and gamma-glutamyltransferase (GGT) released into the incubation medium was measured as an indicator of cell membrane damage.
-
Na+/K+-ATPase Activity: The activity of this key enzyme involved in cellular transport was determined directly in the tubular cells to assess functional impairment.
-
Glutathione Content: Cellular glutathione levels were measured as an indicator of oxidative stress.
-
In Vitro Hepatotoxicity Assessment in Primary Rat Hepatocytes[3]
-
Cell Culture: Primary hepatocytes were isolated from rat livers and maintained in culture.
-
Treatment: The cultured hepatocytes were exposed to a range of concentrations (10⁻⁷ to 10⁻⁵ M) of Cyclosporine A, Cyclosporine M17, and other analogues for 17 hours.
-
Toxicity Assessment:
-
Taurocholate Release: The net release of taurocholate, a sensitive marker of hepatocyte function, was measured.
-
Protein Synthesis and Secretion: The biosynthesis and secretion of proteins by the hepatocytes were quantified to assess metabolic function.
-
Cell Viability: The leakage of lactate dehydrogenase (LDH) was measured to evaluate irreversible cell damage.
-
Visualizing the Context of Cyclosporine M17 Toxicity
To provide a clearer understanding of the experimental workflows and the metabolic context of Cyclosporine M17, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro nephrotoxicity assessment of Cyclosporine M17.
Caption: Workflow for in vitro hepatotoxicity assessment of Cyclosporine M17.
Caption: Simplified metabolic pathway of Cyclosporine A to primary metabolites.
Discussion and Future Directions
The preliminary in vitro data consistently indicate that Cyclosporine M17 is significantly less toxic than its parent compound, Cyclosporine A, in both renal and hepatic cell models. This suggests that the hydroxylation at this specific position may be a detoxifying step in the metabolism of CsA. The reduced toxicity of M17 could be attributed to altered interaction with intracellular targets or facilitated excretion.
However, several critical gaps in our understanding remain. The lack of specific IC50 or LD50 values for Cyclosporine M17 in these early studies limits a quantitative risk assessment. Future research should prioritize the determination of these values in relevant cell-based assays. Furthermore, the in vivo toxicological profile of Cyclosporine M17 remains largely unexplored. Animal studies are warranted to investigate the pharmacokinetics, tissue distribution, and potential for toxicity of purified Cyclosporine M17.
Understanding the complete toxicological landscape of Cyclosporine A and its metabolites is paramount for the development of safer immunosuppressive therapies. This could involve the design of CsA analogues that are preferentially metabolized to less toxic derivatives like M17 or the co-administration of agents that modulate CsA metabolism.
Conclusion
This technical guide provides a consolidated overview of the preliminary toxicological studies on Cyclosporine M17. The available in vitro evidence strongly suggests that M17 is a less toxic metabolite of Cyclosporine A. While these findings are promising, further in-depth investigations, including quantitative in vitro assays and comprehensive in vivo studies, are essential to fully characterize the safety profile of Cyclosporine M17 and its implications for the clinical use of Cyclosporine A.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of Ca2(+)-induced large-amplitude swelling of liver and heart mitochondria by cyclosporin is probably caused by the inhibitor binding to mitochondrial-matrix peptidyl-prolyl cis-trans isomerase and preventing it interacting with the adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Formation of the M17 Metabolite of AZD4831: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the role of the cytochrome P450 (CYP) enzyme system in the metabolic formation of M17, a metabolite of the novel myeloperoxidase inhibitor, AZD4831. While the biotransformation of AZD4831 is complex and involves multiple pathways, in vitro studies have identified CYP3A4 and CYP3A5 as the predominant CYP isoforms responsible for its oxidative metabolism. The M17 metabolite has been characterized as an oxygenated analog of the M7 metabolite, which is a carbamoyl glucuronide. This guide will detail the metabolic pathways, present relevant data in a structured format, provide comprehensive experimental protocols for studying such metabolic transformations, and offer visualizations of the key processes.
Introduction to AZD4831 Metabolism and the M17 Metabolite
AZD4831 is a novel, potent, and selective myeloperoxidase (MPO) inhibitor. Understanding its metabolic fate is crucial for its development as a therapeutic agent. The biotransformation of AZD4831 is extensive, with twenty metabolites identified in preclinical species and humans. A key feature of AZD4831's metabolism is the modification of its primary aliphatic amine and thiourea moieties.
The M17 metabolite is of particular interest as it represents one of the oxidative transformations of the parent compound. It has been identified as an oxygenated analog of the M7 metabolite. M7 is a carbamoyl glucuronide of AZD4831. The formation of M17, therefore, involves an initial oxidation step, likely mediated by cytochrome P450 enzymes, followed by glucuronidation.
The Role of Cytochrome P450 in AZD4831 Metabolism
In vitro studies have demonstrated that CYP3A4 and CYP3A5 are the primary CYP isoforms involved in the metabolism of AZD4831[1]. These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylation, which is a common pathway for the formation of more polar metabolites that can be readily excreted. While other elimination pathways, including non-CYP-mediated metabolism and renal clearance, contribute to the overall clearance of AZD4831, the initial oxidative metabolism is a critical step for the formation of several metabolites, likely including the precursor to M17[1].
Interestingly, while CYP enzymes are involved in the overall metabolism, studies on the covalent binding of AZD4831 have shown that this particular process is not CYP-mediated. Incubations in human liver microsomes with and without the CYP cofactor NADPH resulted in similar levels of covalent binding, suggesting a direct chemical reaction or catalysis by other enzyme systems[2].
Quantitative Data on AZD4831 Metabolism
While specific quantitative data for the formation of the M17 metabolite is not publicly available, the following table summarizes general in vitro drug metabolism and pharmacokinetic properties of AZD4831 (designated as compound 16 in the source).
| Parameter | Value | Reference |
| Human Liver Microsome Intrinsic Clearance (μL/min/mg) | 1.8 | [2] |
| Rat Hepatocyte Intrinsic Clearance (μL/min/10^6 cells) | 2.0 | [2] |
| Human Hepatocyte Intrinsic Clearance (μL/min/10^6 cells) | 1.1 | [2] |
| Caco-2 Permeability (A-B, 10^-6 cm/s) | 16 | [2] |
| Caco-2 Permeability (B-A, 10^-6 cm/s) | 33 | [2] |
| Efflux Ratio (B-A/A-B) | 2.1 | [2] |
| Human Plasma Protein Binding (%) | 65 | [1] |
| CYP3A4 Inhibition (IC50, μM) | >30 (weak competitive) | [2][3] |
| Time-Dependent CYP3A4 Inhibition | No | [2][3] |
| Inhibition of CYP2D6, 2C9, 1A2, 2C19 (IC50, μM) | >30 | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the role of cytochrome P450 in the formation of M17.
CYP Phenotyping using Human Liver Microsomes (HLM)
Objective: To identify the specific CYP isoforms involved in the metabolism of AZD4831.
Materials:
-
AZD4831
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Specific CYP isoform inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein).
-
Add AZD4831 at a concentration near its Km (if known) or at a standard concentration (e.g., 1 µM).
-
To identify the contribution of specific CYPs, pre-incubate separate reaction mixtures with selective chemical inhibitors for each major CYP isoform for 10-15 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug (AZD4831) and the formation of metabolites (including M17) using a validated LC-MS/MS method.
-
The inhibition of metabolite formation in the presence of a specific CYP inhibitor indicates the involvement of that isoform.
Metabolism Study using Recombinant Human CYP Enzymes
Objective: To confirm the role of specific CYP isoforms in the metabolism of AZD4831.
Materials:
-
AZD4831
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Protocol:
-
Prepare incubation mixtures containing a specific recombinant human CYP enzyme (e.g., 25 pmol/mL) in potassium phosphate buffer (pH 7.4).
-
Add AZD4831 to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and process the samples as described in the HLM protocol.
-
Analyze for the formation of M17 and other metabolites.
-
The formation of a metabolite in the presence of a specific recombinant CYP enzyme confirms its role in that metabolic pathway.
Visualizations
Proposed Metabolic Pathway for M17 Formation
Caption: Proposed metabolic pathway for the formation of M17 from AZD4831.
Experimental Workflow for CYP Phenotyping
Caption: Experimental workflow for identifying CYP enzymes in AZD4831 metabolism.
Conclusion
The metabolism of AZD4831 is a multifaceted process involving both CYP-dependent and independent pathways. The formation of the M17 metabolite, an oxygenated glucuronide, is likely initiated by an oxidative reaction catalyzed by CYP3A4 and/or CYP3A5, followed by conjugation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of AZD4831 metabolism and the precise elucidation of the formation pathways of all its metabolites. A thorough understanding of these metabolic processes is paramount for the safe and effective clinical development of this promising therapeutic agent.
References
- 1. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Basic Pharmacokinetics of Cyclosporine Metabolite M17
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders.[1][2] CsA undergoes extensive metabolism, primarily in the liver and intestine, leading to the formation of numerous metabolites.[3][4] While many of these metabolites exhibit reduced immunosuppressive activity compared to the parent compound, they are not entirely inert. Some, like metabolite M17, retain significant biological activity and contribute to the overall therapeutic and toxicological profile of cyclosporine therapy.[5][6] Understanding the pharmacokinetics of these major metabolites is crucial for optimizing therapeutic drug monitoring and enhancing patient outcomes.
This guide provides a detailed overview of the basic pharmacokinetics of Cyclosporine metabolite M17 (also known as AM17), focusing on its formation, distribution, and biological significance.
Metabolism of Cyclosporine A to Metabolite M17
The biotransformation of Cyclosporine A is a complex process resulting in over 25 identified metabolites.[3] The primary metabolic reactions are hydroxylation and N-demethylation, catalyzed predominantly by the cytochrome P450 3A (CYP3A) enzyme subfamily, with CYP3A4 playing the most significant role.[3][7][8][9] This metabolism occurs extensively in the liver and the gastrointestinal tract, contributing to a significant first-pass effect and the parent drug's variable bioavailability.[4]
Metabolite M17 is a primary, monohydroxylated derivative of Cyclosporine A, formed by the hydroxylation at the amino acid 1 position.[5][10][11] It is considered the predominant metabolite of cyclosporine in human blood.[4][12] M17 itself can be a substrate for further metabolism, leading to the formation of secondary metabolites like M8.[5]
Pharmacokinetic Profile
Detailed pharmacokinetic parameters specifically for metabolite M17 are not extensively documented in the literature. Most studies focus on the parent drug, Cyclosporine A. However, key aspects of M17's pharmacokinetic behavior can be inferred.
-
Absorption: M17 is not administered directly; it is formed from the metabolism of CsA. Since a portion of CsA metabolism occurs in the gut wall, M17 can be formed pre-systemically and then absorbed into the circulation.[4]
-
Distribution: Metabolites of CsA are noted to have different distribution characteristics than the parent drug.[4] Being more hydrophilic, their volume of distribution may differ from that of CsA.
-
Metabolism: M17 is a primary metabolite that can undergo further biotransformation to form secondary metabolites.[5]
-
Excretion: The primary route of elimination for CsA and its metabolites is via biliary excretion into the feces.[4][10][13] A very small amount, typically less than 6%, of the administered dose of the parent drug and its metabolites is excreted in the urine.[13]
Quantitative Pharmacokinetic Data
While specific quantitative pharmacokinetic data for M17 are scarce, the table below summarizes the key parameters for the parent drug, Cyclosporine A, to provide a comparative context.
| Parameter | Value (for Cyclosporine A) | Source(s) |
| Bioavailability | Highly variable | [1] |
| Time to Peak (Tmax) | 1.5 - 2.0 hours (oral) | [13][14] |
| Half-Life (t½) | Biphasic, terminal t½ approx. 8.4 - 27 hours | [3][13][14] |
| Clearance (CL) | 5 - 7 mL/min/kg (renal/liver transplant) | [14] |
| Protein Binding | ~90% in plasma, primarily to lipoproteins | [13] |
| Primary Metabolism | Hepatic and Intestinal (CYP3A4) | [3][4] |
| Primary Excretion | Biliary / Fecal | [4][13] |
Biological Activity and Clinical Significance
Contrary to being inert byproducts, CsA metabolites, particularly M17, possess notable biological activity.
Immunosuppressive Activity
Metabolite M17 retains a significant portion of the immunosuppressive effects of the parent compound. In-vitro studies have demonstrated that its inhibitory activity in concanavalin A (ConA) and mixed lymphocyte culture (MLC) assays approaches that of CsA.[5] Furthermore, both M17 and another primary metabolite, M1, were found to inhibit the production of interleukin-2 (IL-2) to the same extent as CsA.[5] However, its overall immunosuppressive potency is generally considered to be less than that of Cyclosporine A.[6][15]
Toxicity Profile
The metabolites of CsA are generally associated with lower nephrotoxicity than the parent drug.[4][7][16] An in-vitro study using rabbit renal proximal tubular cells ranked the nephrotoxicity of CsA and its metabolites as follows: CsA > CsD > CsC > M21 > M17, M1.[11][16] Despite this, the accumulation of metabolites can contribute to overall toxicity, and it is noted that CsA and its metabolites can have nephrotoxic, hepatotoxic, and neurotoxic side effects.[17][18][]
Implications for Therapeutic Drug Monitoring (TDM)
The cross-reactivity of metabolites with immunoassays designed to measure the parent drug is a significant clinical challenge. Nonspecific immunoassays may detect both CsA and its metabolites, leading to an overestimation of the concentration of the active parent drug.[2][18] This is particularly problematic in patients with impaired biliary function or metabolic disorders, where metabolite concentrations can be disproportionately high.[2][18] Therefore, specific analytical methods like high-performance liquid chromatography (HPLC), which can separate and quantify CsA and M17 independently, are crucial for accurate therapeutic monitoring.[17][18]
Key Experimental Protocols
Protocol for Quantification of M17 via HPLC
A rapid and isocratic high-performance liquid chromatographic method has been described for the simultaneous measurement of CsA and its metabolites M1, M17, and M21 in whole blood.[17]
-
Sample Preparation: Whole blood samples are processed for analysis.
-
Chromatographic System:
-
Column: CN analytical column.
-
Temperature: Maintained at 50°C.
-
Mobile Phase: Hexane-isopropanol (recycled for stability).
-
Detection: UV absorption at 212 nm.
-
Internal Standard: Cyclosporin D (CyD).
-
-
Method Characteristics:
-
Mode: Isocratic.
-
Retention Times: CyD (7.1 min), CsA (8.9 min), M21 (11.0 min), M17 (12.9 min), and M1 (16.3 min).
-
Limit of Detection: 10 ng/mL for CsA and the three metabolites.
-
-
Significance: This method allows for simple, rapid, and economical measurement of the major metabolite, M17, making it suitable for routine monitoring of CsA-treated patients.[17]
Protocol for In-Vitro Nephrotoxicity Assessment
The potential nephrotoxicity of M17 has been evaluated in vitro using suspensions of freshly isolated rabbit renal proximal tubular cells.[11][16]
-
Test System: Suspensions of freshly isolated rabbit renal proximal tubular cells.
-
Compounds Tested: Cyclosporine A (CsA), M1, M17, M21, and analogues CsC and CsD.
-
Assessment Endpoints:
-
Enzyme Release: Measurement of lactate dehydrogenase (LDH) or other enzymes released into the incubation media as an indicator of cell membrane damage.
-
Na+/K+-ATPase Activity: Determination of the activity of this key cellular pump directly within the tubular cells.
-
Glutathione Content: Measurement of intracellular glutathione levels as an indicator of oxidative stress.
-
-
Significance: This protocol allows for a direct comparison of the nephrotoxic potential of the parent drug and its metabolites on renal cells, providing valuable preclinical data.
Protocol for In-Vitro Immunosuppressive Activity Assays
The biological activity of M17 has been determined using several in-vitro assays that measure lymphocyte activation and function.[5]
-
Test System: Human peripheral blood mononuclear cells (PBMCs).
-
Assays:
-
Mitogen-Induced Proliferation: Phytohemagglutinin (PHA) and Concanavalin A (ConA) assays to measure T-cell proliferation.
-
Mixed Lymphocyte Culture (MLC): Measures the proliferative response of lymphocytes to allogeneic cells.
-
Interleukin-2 (IL-2) Production: Quantification of IL-2 secreted by activated T-cells in the MLC.
-
-
Endpoint: Measurement of cell proliferation (e.g., via radiolabeled thymidine incorporation) or cytokine concentration (e.g., via ELISA).
-
Significance: These assays provide a detailed profile of the immunosuppressive capacity of M17 by examining its effects on different stages of T-cell activation.
Conclusion
This compound is the major metabolite of CsA found in the blood and is not an inert byproduct. It is formed via CYP3A4-mediated hydroxylation and possesses significant, albeit reduced, immunosuppressive activity compared to its parent compound. Its contribution to both the therapeutic and toxicological effects of cyclosporine therapy is an important consideration for clinical management. While generally less nephrotoxic than CsA, its potential for accumulation, particularly in patients with hepatic dysfunction, and its cross-reactivity with non-specific immunoassays underscore the importance of specific analytical methods, such as HPLC, for accurate therapeutic drug monitoring. Further research into the detailed pharmacokinetic parameters of M17 will aid in refining dosing strategies and personalizing treatment for patients receiving cyclosporine.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijfmr.com [ijfmr.com]
- 5. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]
- 9. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. The kinetics of cyclosporine and its metabolites in bone marrow transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporine M17: A Comprehensive Technical Overview
Introduction
Cyclosporine M17, a primary and major metabolite of the potent immunosuppressant Cyclosporine A, plays a significant role in the therapeutic and toxicological profile of its parent compound. This technical guide provides an in-depth overview of Cyclosporine M17, including its chemical properties, metabolic pathways, biological activities, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Chemical and Physical Properties
Cyclosporine M17 is a hydroxylated metabolite of Cyclosporine A. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 89270-28-0 | [1][2][3] |
| Molecular Formula | C62H111N11O13 | [1][2][3] |
| Molecular Weight | 1218.61 g/mol | [1][3] |
| Synonyms | Cyclosporin AM 1, OL-17, Hydroxycyclosporine | [1][3] |
Metabolism and Pharmacokinetics
Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes.[4][5][6] The major metabolic reactions are hydroxylation and N-demethylation.[5][7] Cyclosporine M17, also referred to as AM1 in some literature, is a monohydroxylated derivative and one of the principal metabolites found in the blood of patients treated with Cyclosporine A.[3][4][6] Further biotransformation of primary metabolites like M17 can lead to the formation of secondary metabolites.[8] The elimination of cyclosporine and its metabolites is primarily through the bile.[5]
Pharmacokinetic Data
The pharmacokinetics of Cyclosporine A and its metabolites are highly variable among individuals.[5] Generally, the concentration of metabolites in the blood can exceed that of the parent drug.[6]
| Parameter | Observation | Reference(s) |
| Major Metabolite in Blood | Cyclosporine M17 (hydroxylated CsA) is the major metabolite in blood. | [4] |
| Metabolite to Parent Drug Ratio | After oral administration, the metabolite to Cyclosporine A AUC ratios are higher compared to intravenous administration, suggesting intestinal metabolism. | [4] |
| Bioavailability of Cyclosporine A | The mean absolute oral bioavailability is approximately 17 ± 11%. | [4] |
| Elimination | Primarily via bile as metabolites. | [5] |
Mechanism of Action and Biological Activity
The immunosuppressive effect of Cyclosporine A is primarily due to the inhibition of calcineurin, a protein phosphatase crucial for the activation of T-lymphocytes.[9][10] Cyclosporine A binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.[9]
Cyclosporine M17 also exhibits immunosuppressive properties, although its potency relative to the parent drug can vary depending on the assay.[8][11] Studies have shown that M17 can inhibit lymphocyte proliferation and, importantly, IL-2 production.[8] In mixed lymphocyte culture (MLC) assays, the inhibitory activity of M17 has been observed to be comparable to that of Cyclosporine A.[8][11]
Effects on Gingival Fibroblasts
Cyclosporine A is known to cause gingival overgrowth as a side effect. Both Cyclosporine A and its metabolite M17 have been shown to be potent modulators of gingival fibroblast phenotype.[1] In cell culture, both compounds stimulated gingival fibroblast cell number and reduced collagen production.[1]
| Compound | Concentration | Effect on Fibroblast Cell Number | Effect on Collagen Production | Reference(s) |
| Cyclosporine A | 400 ng/ml | +23.2% | -37.7% | [1] |
| Cyclosporine M17 | 100 ng/ml | +36.7% | -37.4% | [1] |
Experimental Protocols
Quantification of Cyclosporine M17 in Whole Blood by HPLC
High-performance liquid chromatography (HPLC) is a common method for the simultaneous measurement of Cyclosporine A and its metabolites.[11][12]
Sample Preparation:
-
Whole blood samples are deproteinized, often using acetonitrile.[13]
-
The drug and its metabolites are extracted from the supernatant.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a CN or C18 column, is typically used.[12][13]
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., hexane, isopropanol, acetonitrile) and an aqueous buffer.[12][13]
-
Temperature: The column is often heated (e.g., 50-70°C) to improve peak shape and resolution.[12][13]
-
Detection: UV detection at a low wavelength (e.g., 210-212 nm).[12][13]
-
Internal Standard: Cyclosporin D is commonly used as an internal standard.[12]
Example Retention Times: [12]
-
Cyclosporin D (Internal Standard): 7.1 min
-
Cyclosporin A: 8.9 min
-
Metabolite M21: 11.0 min
-
Metabolite M17: 12.9 min
-
Metabolite M1: 16.3 min
In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Culture)
The mixed lymphocyte culture (MLC) assay is used to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.[8][11]
Methodology Outline:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
-
Cell Culture: PBMCs from the two donors are co-cultured. One population of cells acts as responders, and the other (often irradiated or treated with mitomycin C to prevent their proliferation) acts as stimulators.
-
Drug Treatment: The co-cultures are treated with various concentrations of Cyclosporine A and Cyclosporine M17.
-
Proliferation Assay: After a set incubation period (e.g., 5-6 days), lymphocyte proliferation is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a dye-based proliferation assay (e.g., CFSE) with flow cytometry.
-
Data Analysis: The concentration of the drug that causes 50% inhibition of proliferation (IC50) is calculated.
Conclusion
Cyclosporine M17 is a biologically active metabolite of Cyclosporine A with significant immunosuppressive properties. Its formation, primarily through CYP3A4-mediated hydroxylation, and its presence in high concentrations in the blood of treated patients underscore the importance of understanding its contribution to the overall therapeutic and toxic effects of Cyclosporine A therapy. The analytical methods and in vitro assays described provide a framework for the continued investigation of this important metabolite in both research and clinical settings.
References
- 1. Cyclosporin A and hydroxycyclosporine (M-17) affect the secretory phenotype of human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of cyclosporine and its metabolites in bone marrow transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Inhibition of calcineurin phosphatase activity in adult bone marrow transplant patients treated with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Biological Effects of M17 Leucine Aminopeptidase in Plasmodium falciparum
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The M17 family of leucine aminopeptidases (LAPs) are cytosolic metallo-exopeptidases that play a critical role in the terminal stages of hemoglobin digestion in the malaria parasite, Plasmodium falciparum. This process is essential for the parasite's growth and development, providing a supply of amino acids for protein synthesis. The P. falciparum M17 leucine aminopeptidase, PfA-M17, has been identified as a promising target for the development of novel antimalarial drugs. This guide provides an in-depth overview of the early research into the biological effects of PfA-M17, including its biochemical properties, role in the hemoglobin degradation pathway, and inhibition by various compounds.
Biochemical and Cellular Characterization
PfA-M17 is a 68 kDa enzyme that functions as a homo-hexamer in its active state.[1][2] Cellular fractionation and immunolocalization studies have confirmed that PfA-M17 is located in the soluble cytosolic fraction of the parasite.[2][3] The enzyme exhibits optimal activity at a neutral pH range of 7.0–8.0, which is consistent with the pH of the parasite's cytoplasm.[2][3] The active site of PfA-M17 contains two metal-binding sites, a readily exchangeable site and a tight binding site, both of which are crucial for its catalytic activity.[4]
Role in Hemoglobin Degradation
During its intraerythrocytic stage, P. falciparum degrades up to 80% of the host cell's hemoglobin within its acidic digestive vacuole.[5][6][7][8][9] This process is initiated by aspartic and cysteine proteases, which break down hemoglobin into smaller peptides.[5][6][9] These peptides are then thought to be transported into the parasite's cytosol, where aminopeptidases like PfA-M17 and the M1 alanyl aminopeptidase (PfA-M1) cleave them into individual amino acids.[3][10][11] Genetic and chemical validation studies have demonstrated that PfA-M17 is essential for the survival of P. falciparum, as its inhibition or knockdown leads to parasite death.[1][2][12]
Quantitative Data
The following tables summarize key quantitative data from early research on PfA-M17 and related aminopeptidases.
Table 1: Michaelis-Menten Kinetic Parameters for M17 Aminopeptidases
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (M-1s-1) | Reference |
| PfA-M17 | hCha-NHMec | 0.44 | Not Reported | 4.8 x 105 | [10] |
| Pv-M17 | hCha-NHMec | 1.1 | 0.4 | 3.6 x 105 | [10] |
| Pb-M17 | hCha-NHMec | 1.2 | 0.3 | 2.5 x 105 | [10] |
hCha-NHMec: L-cyclohexylalanine-7-amido-4-methylcoumarin
Table 2: Inhibition Constants (Ki and IC50) for PfA-M17 Inhibitors
| Inhibitor | Ki (nM) | IC50 (µM) | Target Enzyme(s) | Reference |
| Compound 3 | 18 ± 3 | 0.326 | PfA-M17 | [1] |
| Bestatin | 478.2 | 8 - 14 | PfA-M1, PfA-M17 | [13] |
| Co4 | 79 | 24 - 62 | PfA-M1 | [13] |
Experimental Protocols
Recombinant Enzyme Production and Purification
Recombinant PfA-M17 is typically expressed in Escherichia coli and purified using Ni-chelate affinity chromatography.[14]
Enzyme Activity Assay
The enzymatic activity of PfA-M17 is commonly measured using a fluorogenic peptide substrate, such as H-Leu-NHMec (L-Leucine-7-amido-4-methylcoumarin). The assay is typically performed in a buffer at pH 8.0 (e.g., 50 mM Tris-HCl) and the reaction is initiated by the addition of the enzyme.[14][15] The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence resulting from the release of the 7-amido-4-methylcoumarin (AMC) fluorophore at an excitation wavelength of 370 nm and an emission wavelength of 460 nm.[15] For PfM17LAP, the assay buffer is often supplemented with Co2+ ions to a final concentration of 1.0 mM for enzyme activation.[14]
Inhibitor Screening Assay
To identify inhibitors of PfA-M17, a similar biochemical assay is used. Compounds are pre-incubated with the enzyme before the addition of the fluorogenic substrate. The inhibitory activity is determined by measuring the reduction in the rate of substrate hydrolysis compared to a control without the inhibitor. IC50 values are then calculated from dose-response curves.[15]
In Vitro Parasite Growth Inhibition Assay
The efficacy of inhibitors against P. falciparum is assessed by culturing the parasites in the presence of varying concentrations of the compound. Parasite growth is typically measured using [3H]-hypoxanthine incorporation, and IC50 values are determined by analyzing the inhibition of parasite proliferation.[13]
Visualizations
Caption: Hemoglobin degradation pathway in P. falciparum.
Caption: Experimental workflow for PfA-M17 characterization.
References
- 1. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 2. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. rupress.org [rupress.org]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. Structural basis for the inhibition of the essential Plasmodium falciparum M1 neutral aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fingerprinting the Substrate Specificity of M1 and M17 Aminopeptidases of Human Malaria, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Detection of Cyclosporine Metabolite M17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant crucial in preventing organ transplant rejection and treating autoimmune diseases. Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. A critical aspect of this variability lies in its extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, leading to the formation of numerous metabolites. Among these, metabolite M17 (also known as AM1), a primary hydroxylated derivative of CsA, has garnered significant attention. M17 exhibits considerable immunosuppressive activity and has been implicated in the nephrotoxicity associated with CsA therapy. Furthermore, M17 can cross-react with antibodies used in certain immunoassays for CsA, potentially leading to an overestimation of the parent drug concentration and inappropriate dose adjustments. Consequently, the accurate and specific detection of M17 is paramount for therapeutic drug monitoring (TDM) and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies.
These application notes provide detailed protocols for the analytical detection of Cyclosporine metabolite M17 in whole blood using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods for M17 Detection
The two primary analytical methodologies for the quantification of Cyclosporine M17 are HPLC-UV and LC-MS/MS. While immunoassays are commonly used for the parent drug, their utility for M17 is limited due to significant cross-reactivity with other metabolites.
Immunoassays: It is important to note that many commercially available immunoassays for Cyclosporine A exhibit significant cross-reactivity with its metabolites, including M17. Polyclonal immunoassays, in particular, can show cross-reactivity with M17 ranging from 50% to as high as 116%. This can lead to a considerable overestimation of the parent drug's concentration. Therefore, for accurate quantification of M17, chromatographic methods are strongly recommended.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV offers a robust and cost-effective method for the separation and quantification of M17 from the parent drug and other major metabolites. This method relies on the chromatographic separation of the compounds followed by their detection based on ultraviolet absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of drugs and their metabolites due to its high sensitivity, specificity, and selectivity. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, allowing for the unambiguous identification and measurement of M17, even at very low concentrations.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, reagents, and laboratory conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 10 - 25 ng/mL |
| Linearity Range | 25 - 1000 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Accuracy (% bias) | ± 15% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity Range | 5 - 2000 ng/mL |
| Inter-day Precision (%CV) | < 10% |
| Intra-day Precision (%CV) | < 5% |
| Accuracy (% bias) | ± 10% |
Experimental Protocols
Protocol 1: HPLC-UV Method for M17 Quantification in Whole Blood
This protocol describes a method for the simultaneous determination of Cyclosporine A and its metabolite M17 in whole blood.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 500 µL of whole blood sample, calibrator, or quality control sample.
-
Add 1 mL of a precipitation reagent (e.g., a mixture of zinc sulfate and methanol).
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. HPLC-UV Operating Conditions
-
Column: Cyano (CN) analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 50 µL
-
UV Detector Wavelength: 210 nm
-
Retention Time (Typical): The retention time for M17 is typically around 12.9 minutes.[1]
3. Calibration and Quantification
-
Prepare a series of calibration standards of M17 in drug-free whole blood.
-
Process the calibrators and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area of M17 against its concentration.
-
Determine the concentration of M17 in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for M17 Quantification in Whole Blood
This protocol provides a highly sensitive and specific method for the quantification of M17 using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile containing an internal standard such as Cyclosporine D).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Operating Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution: A suitable gradient to separate M17 from other components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Cyclosporine M17 (AM1): Precursor ion (m/z) -> Product ion (m/z). Note: Specific transitions for M17 should be optimized in the laboratory. As M17 is a hydroxylated metabolite of Cyclosporine A, its precursor ion will be [M+H]+ or [M+NH4]+ with a mass 16 Da higher than that of Cyclosporine A. The product ions will be specific fragments following collision-induced dissociation.
-
Internal Standard (e.g., Cyclosporine D): Precursor ion (m/z) -> Product ion (m/z).
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of M17 in drug-free whole blood.
-
Process the calibrators and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of M17 to the internal standard against the concentration of M17.
-
Determine the concentration of M17 in the unknown samples from the calibration curve.
Visualizations
References
Application Note and Protocol for the Quantification of Cyclosporine M17 in Whole Blood by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporine A is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection. Its therapeutic efficacy is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. The metabolism of Cyclosporine A, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, results in the formation of numerous metabolites.[1][2] One of the most significant metabolites is Cyclosporine M17 (also known as AM1), which exhibits a lesser degree of immunosuppressive activity compared to the parent drug.[2] Monitoring the levels of both Cyclosporine A and its major metabolites like M17 is crucial for optimizing therapeutic dosage, minimizing toxicity, and understanding the overall metabolic profile of the drug in patients.[1] This document provides a detailed protocol for the quantification of Cyclosporine M17 in whole blood using High-Performance Liquid Chromatography (HPLC) with UV detection.
Metabolic Pathway of Cyclosporine A to M17
The biotransformation of Cyclosporine A is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversion of Cyclosporine A to its hydroxylated metabolite, M17, mediated by the CYP3A4 enzyme.
Experimental Protocol
This protocol details a robust HPLC method for the simultaneous determination of Cyclosporine A and its metabolite M17 in human whole blood.
Materials and Reagents
-
Cyclosporine A reference standard
-
Cyclosporine M17 reference standard
-
Cyclosporine D (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Zinc sulfate heptahydrate
-
Di-sodium hydrogen phosphate
-
Phosphoric acid
-
Whole blood (human, EDTA-anticoagulated)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 5mM di-sodium hydrogen phosphate (75:25, v/v), with the pH adjusted to 5.1 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 70°C.[3]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 50 µL.
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cyclosporine A, Cyclosporine M17, and Cyclosporine D (Internal Standard, IS) by dissolving the appropriate amount of each reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free whole blood with the working standard solutions to prepare calibration standards at concentrations ranging from 25 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 0.5 mL of whole blood sample (calibration standard, QC, or patient sample) in a microcentrifuge tube, add 1.0 mL of acetonitrile containing the internal standard (Cyclosporine D).[3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection into the HPLC system.
Experimental Workflow
The following diagram outlines the complete workflow for the quantification of Cyclosporine M17 in whole blood.
References
Application Notes and Protocols for the Isolation and Purification of Cyclosporine M17 from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A is a potent immunosuppressant widely used in organ transplantation to prevent graft rejection. Its clinical efficacy is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, largely due to its extensive metabolism in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme system metabolizes Cyclosporine A into numerous metabolites, with Cyclosporine M17 (AM1) being one of the most prominent and pharmacologically interesting. Accurate monitoring and characterization of Cyclosporine M17 are crucial for understanding its contribution to both the therapeutic and toxic effects of Cyclosporine A therapy.
This document provides detailed application notes and protocols for the isolation and purification of Cyclosporine M17 from biological matrices, primarily whole blood. The methodologies described herein are essential for researchers investigating the pharmacokinetics, metabolism, and biological activity of this significant metabolite. The protocols cover sample pretreatment, solid-phase extraction (SPE) for initial cleanup and concentration, and high-performance liquid chromatography (HPLC) for final purification and quantification.
Data Presentation
The following tables summarize quantitative data derived from methodologies analogous to those described in the protocols. These values provide an indication of the expected performance of the methods.
Table 1: Solid-Phase Extraction (SPE) Recovery of Cyclosporine Metabolites from Whole Blood
| Analyte | SPE Sorbent | Elution Solvent | Mean Recovery (%) | Reference |
| Cyclosporine A | Cyanopropyl (CN) | Acetonitrile | 85-95 | [1] |
| Cyclosporine M17 | Cyanopropyl (CN) | Acetonitrile | 70-85 | [1] |
| Cyclosporine M1 | Cyanopropyl (CN) | Acetonitrile | 75-90 | [1] |
| Cyclosporine M21 | Cyanopropyl (CN) | Acetonitrile | 65-80 | [1] |
Table 2: HPLC Method Performance for Cyclosporine M17 Quantification
| Parameter | Value | Reference |
| Column | Zorbax CN (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile/Water/Methanol (55:35:10, v/v/v) | Adapted from[1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 58 °C | [1] |
| Detection Wavelength | 214 nm | [1] |
| Limit of Quantification (LOQ) | ~10 ng/mL | N/A |
| Intra-day Precision (%CV) | < 10% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
Experimental Protocols
Protocol 1: Isolation of Cyclosporine M17 from Whole Blood using Solid-Phase Extraction (SPE)
This protocol details the extraction and partial purification of Cyclosporine M17 from whole blood samples.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Zinc sulfate solution (0.2 M)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges: Cyanopropyl (CN), 500 mg
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pretreatment:
-
To 1.0 mL of whole blood in a glass centrifuge tube, add 2.0 mL of a 1:1 (v/v) mixture of 0.2 M zinc sulfate and methanol. This step serves to precipitate proteins and lyse the red blood cells.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean glass tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the CN SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge using a vacuum manifold. Do not allow the cartridge to dry out.
-
Load the supernatant from the sample pretreatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) acetonitrile/water mixture to remove moderately polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the cyclosporine metabolites, including M17, with 5 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase for subsequent analysis and purification.
-
Protocol 2: Purification of Cyclosporine M17 using High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of Cyclosporine M17 from the partially purified extract obtained from Protocol 1.
Materials:
-
Reconstituted extract from Protocol 1
-
HPLC system equipped with a UV detector
-
Analytical/Semi-preparative HPLC column: Zorbax CN (250 x 4.6 mm, 5 µm) or a similar cyanopropyl-based column. For preparative scale, a wider bore column (e.g., 250 x 10 mm) should be used.
-
Mobile Phase: Acetonitrile/Water/Methanol (55:35:10, v/v/v). The exact ratio may need to be optimized for the specific column and system to achieve optimal separation of M17 from other metabolites.
-
Fraction collector (for preparative purification)
Procedure:
-
HPLC System Setup:
-
Injection and Separation:
-
Inject an appropriate volume of the reconstituted extract onto the HPLC column. For analytical purposes, 20-50 µL is typical. For preparative purification, multiple injections or a larger injection volume may be necessary.
-
Monitor the chromatogram for the elution of peaks. Cyclosporine M17 will elute as a distinct peak. The retention time will need to be confirmed using a reference standard if available.
-
-
Fraction Collection (for Purification):
-
If performing preparative purification, use a fraction collector to collect the eluent corresponding to the Cyclosporine M17 peak.
-
Pool the collected fractions containing the purified Cyclosporine M17.
-
-
Purity Assessment and Final Preparation:
-
Analyze an aliquot of the collected fraction by analytical HPLC to assess its purity.
-
Evaporate the solvent from the pooled fractions to obtain the purified Cyclosporine M17.
-
The purified compound can be stored in a suitable solvent at low temperatures (-20 °C or below).
-
Visualizations
Metabolic Pathway of Cyclosporine A
The following diagram illustrates the primary metabolic conversion of Cyclosporine A to its major metabolites, including Cyclosporine M17, by the hepatic cytochrome P450 3A4 enzyme.
Caption: Metabolism of Cyclosporine A to its primary metabolites.
Experimental Workflow for Cyclosporine M17 Isolation and Purification
This diagram outlines the sequential steps involved in the isolation and purification of Cyclosporine M17 from a whole blood sample.
Caption: Workflow for Cyclosporine M17 isolation and purification.
References
- 1. Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 1: Purification of analytical standards and optimization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of M17 Immunosuppression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of immunosuppressive cell populations is critical for understanding disease pathogenesis and for the development of novel immunotherapies. This document provides detailed protocols for the in vitro assessment of the immunosuppressive functions of a putative myeloid cell population, herein referred to as "M17 cells". It is important to note that "M17" is not a standardized nomenclature for a distinct immunosuppressive cell type. Therefore, the following protocols are based on well-established methods used to characterize known immunosuppressive myeloid cells, such as Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized macrophages.[1][2][3] These protocols are designed to be adaptable for the characterization of any novel or defined myeloid cell population with suspected immunosuppressive activity.
The primary methods detailed below focus on co-culture systems with T cells to measure the inhibition of T cell proliferation and function, which are hallmark characteristics of immunosuppressive cells.[1][4][5] Key assays include T cell proliferation assays, cytokine release analysis, and flow cytometric phenotyping of both the "M17" cells and the target T cells.
I. Characterization of "M17" Immunosuppressive Cells
Prior to functional assessment, it is essential to characterize the phenotype of the putative "M17" cell population. This is typically achieved using flow cytometry to identify a specific panel of cell surface and intracellular markers. The selection of markers will depend on the hypothesized lineage of the "M17" cells (e.g., monocytic, granulocytic, or macrophage-like).
Table 1: Potential Flow Cytometry Markers for Phenotyping "M17" Cells
| Marker | Cell Type Association | Function |
| CD11b | Myeloid cells | Integrin alpha M chain, involved in adhesion |
| CD33 | Myeloid precursor cells | Sialic acid-binding Ig-like lectin |
| HLA-DR | Antigen Presenting Cells | MHC class II molecule |
| CD14 | Monocytes, Macrophages | Co-receptor for LPS |
| CD15 | Granulocytes | Carbohydrate antigen |
| Ly6G | Granulocytic MDSCs (mouse) | Component of the Gr-1 antigen |
| Ly6C | Monocytic MDSCs (mouse) | Component of the Gr-1 antigen |
| CD68 | Macrophages | Macrophage-associated antigen |
| CD163 | M2 Macrophages | Hemoglobin scavenger receptor |
| CD206 | M2 Macrophages | Mannose receptor |
| Arginase-1 | MDSCs, M2 Macrophages | Enzyme that depletes arginine |
| iNOS | M1 Macrophages (can be expressed by some MDSCs) | Produces nitric oxide |
| PD-L1 | Various immune cells | Inhibitory ligand for PD-1 |
II. Experimental Protocols
Protocol 1: Co-culture of "M17" Cells with T Cells to Assess T Cell Proliferation
This protocol details the co-culture of "M17" cells with peripheral blood mononuclear cells (PBMCs) or isolated T cells to measure the inhibition of T cell proliferation. T cell proliferation is a key indicator of T cell activation and function.[5][6]
Materials:
-
Isolated "M17" cells
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
T Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, T cells can be further isolated using magnetic bead separation.
-
Resuspend T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium.
-
Wash the cells twice with complete RPMI medium and resuspend at a final concentration of 1 x 10^6 cells/mL.
-
-
Co-culture Setup:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C, then wash with PBS.
-
Add 1 x 10^5 CFSE-labeled T cells to each well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the T cell suspension.
-
Add the "M17" cells to the wells at varying ratios to T cells (e.g., 1:1, 1:2, 1:4).
-
Include control wells:
-
Unstimulated T cells (no anti-CD3/CD28)
-
Stimulated T cells (with anti-CD3/CD28) without "M17" cells.
-
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Gate on the T cell populations (CD3+, CD4+, or CD8+) and analyze the CFSE fluorescence intensity. Proliferation is measured by the serial dilution of CFSE, resulting in decreased fluorescence intensity in daughter cells.
-
Data Presentation:
Table 2: T Cell Proliferation Inhibition by "M17" Cells
| "M17":T Cell Ratio | % Proliferation of CD4+ T Cells | % Proliferation of CD8+ T Cells |
| 0:1 (Control) | (e.g., 95%) | (e.g., 90%) |
| 1:4 | (e.g., 70%) | (e.g., 65%) |
| 1:2 | (e.g., 45%) | (e.g., 40%) |
| 1:1 | (e.g., 20%) | (e.g., 15%) |
Protocol 2: Cytokine Analysis from Co-culture Supernatants
This protocol describes the analysis of cytokines in the supernatants from the "M17"-T cell co-culture to assess the modulation of the cytokine environment. Immunosuppressive cells often secrete anti-inflammatory cytokines or induce a shift in the cytokine profile of T cells.[2]
Materials:
-
Supernatants collected from the co-culture assay (Protocol 1) at 48-72 hours.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for specific cytokines.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Supernatant Collection:
-
At the desired time point (e.g., 72 hours), centrifuge the co-culture plates at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Perform the multiplex cytokine assay or ELISAs according to the manufacturer's instructions.
-
Key cytokines to measure include:
-
Pro-inflammatory/T cell-related: IFN-γ, TNF-α, IL-2, IL-12
-
Anti-inflammatory/immunosuppressive: IL-10, TGF-β, IL-4
-
-
Data Presentation:
Table 3: Cytokine Concentrations in "M17"-T Cell Co-culture Supernatants (pg/mL)
| Cytokine | Stimulated T Cells (Control) | "M17":T Cell (1:1) |
| IFN-γ | (e.g., 2500) | (e.g., 500) |
| TNF-α | (e.g., 1800) | (e.g., 400) |
| IL-2 | (e.g., 1200) | (e.g., 200) |
| IL-10 | (e.g., 50) | (e.g., 800) |
| TGF-β | (e.g., 100) | (e.g., 950) |
III. Visualizations
Caption: Experimental workflow for assessing "M17" cell immunosuppression.
Caption: Potential immunosuppressive signaling pathways of "M17" cells.
References
- 1. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclosporine M17 in Therapeutic Drug Monitoring of Transplant Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a cornerstone immunosuppressive agent used extensively in solid organ transplantation to prevent allograft rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA is standard practice to maintain efficacy while minimizing toxicity.[2][3][4] CsA is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into numerous metabolites.[1][5][6][7] One of the most prominent and clinically relevant metabolites is Cyclosporine M17 (also known as AM1), a hydroxylated derivative of the parent compound.[5][8] This document provides detailed application notes and protocols for the inclusion of Cyclosporine M17 in the TDM of transplant patients.
Clinical Significance of Cyclosporine M17
Cyclosporine M17 is not an inactive byproduct; it possesses inherent immunosuppressive properties.[4][5][9] While generally less potent than the parent drug, Cyclosporine A, M17's contribution to the overall immunosuppressive load can be significant, especially as its concentration in the blood of transplant recipients can often exceed that of CsA.[8][10] Furthermore, M17 exhibits significant cross-reactivity with many commercially available immunoassays for CsA, which can lead to an overestimation of the parent drug concentration and potentially result in sub-optimal dosing.[5][11] Therefore, specific and accurate quantification of both CsA and M17 is crucial for a comprehensive understanding of a patient's immunosuppressive status and for optimizing therapeutic outcomes.
Data Presentation: Quantitative Analysis of Cyclosporine A and M17
The following tables summarize key quantitative data regarding the immunosuppressive activity and typical blood concentrations of Cyclosporine A and its M17 metabolite in transplant patients.
Table 1: In Vitro Immunosuppressive Activity of Cyclosporine A and Metabolite M17
| Compound | Assay | Inhibitory Activity | Reference |
| Cyclosporine A | Mixed Lymphocyte Culture (MLC) | High | [4][5][9] |
| Metabolite M17 | Mixed Lymphocyte Culture (MLC) | Moderate to High | [4][5][9] |
| Cyclosporine A | Phytohemagglutinin (PHA) Assay | High | [5][9] |
| Metabolite M17 | Phytohemagglutinin (PHA) Assay | Low to Moderate | [9] |
Table 2: Trough Blood Concentrations of Cyclosporine A and M17 in Renal Transplant Patients
| Analyte | Mean Concentration (ng/mL) | M17 to CsA Ratio | Reference |
| Cyclosporine A | Varies with post-transplant period | N/A | [8] |
| Metabolite M17 | Often higher than CsA | > 1.0 | [8] |
Signaling Pathways and Metabolism
Cyclosporine A Metabolism to M17
The metabolic conversion of Cyclosporine A to its hydroxylated metabolite M17 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This process is a critical determinant of the circulating levels of both the parent drug and its active metabolite.
Caption: Metabolism of Cyclosporine A to M17 via CYP3A4.
Cyclosporine A Signaling Pathway: Calcineurin Inhibition
Cyclosporine A exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-lymphocytes. This ultimately prevents the transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.
Caption: Cyclosporine A's inhibition of the calcineurin signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Cyclosporine A and M17 in Whole Blood by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Cyclosporine A and its M17 metabolite in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for accurate measurement.
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (patient sample, calibrator, or quality control).
-
Add 200 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard such as a stable isotope-labeled CsA).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for CsA, M17, and the internal standard are monitored for quantification.
3. Data Analysis
-
Peak areas of CsA, M17, and the internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentrations of CsA and M17 in the patient samples are calculated from the calibration curve.
Experimental Workflow for TDM of Cyclosporine A and M17
The following diagram illustrates the logical workflow from patient sample collection to the final clinical decision-making based on the quantification of both Cyclosporine A and its active metabolite M17.
Caption: Workflow for therapeutic drug monitoring of CsA and M17.
Conclusion
The inclusion of Cyclosporine M17 in the therapeutic drug monitoring of transplant patients provides a more accurate assessment of the total immunosuppressive load. Specific and reliable methods, such as LC-MS/MS, are essential to differentiate and quantify the parent drug from its active metabolites, thereby avoiding the potential for misinterpretation of results from less specific immunoassays. This comprehensive approach to TDM has the potential to improve patient outcomes by enabling more precise dose adjustments, ultimately balancing the prevention of graft rejection with the minimization of drug-related toxicities.
References
- 1. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Relevance of Monitoring Cyclosporine M17 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Cyclosporine M17
Cyclosporine A (CsA) is a cornerstone immunosuppressive agent, critical in preventing rejection following organ transplantation and in the management of autoimmune disorders.[1] The therapeutic efficacy of CsA is, however, complicated by its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2] Adding to this complexity is the extensive metabolism of CsA, primarily by the hepatic cytochrome P450 3A (CYP3A) enzyme system, into numerous metabolites. Among these, Cyclosporine M17 (also known as AM1) is the most abundant and clinically relevant.
M17 is a monohydroxylated metabolite of CsA and has been shown to possess significant immunosuppressive properties, approaching that of the parent drug in certain in vitro assays.[3] Notably, in many transplant recipients, the blood concentration of M17 can exceed that of CsA, suggesting a substantial contribution to the overall immunosuppressive and potentially toxic effects observed in patients. Consequently, monitoring only the parent CsA levels may provide an incomplete picture of the total immunosuppressive load, potentially leading to suboptimal dosing strategies. Therefore, the specific measurement of Cyclosporine M17 concentrations is emerging as a valuable tool for refining therapeutic drug monitoring, aiming to personalize immunosuppressive therapy to maximize efficacy while minimizing toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the blood concentrations of Cyclosporine M17 in transplant recipients and its relative immunosuppressive activity compared to the parent drug, Cyclosporine A.
Table 1: Blood Concentrations of Cyclosporine M17 in Transplant Recipients
| Patient Population | M17 Concentration Range (ng/mL) | Key Observations | Reference |
| Renal Allograft Recipients | 86 - 2004 | M17 levels exceeded parent drug levels in 92% of patient blood samples. | |
| Liver Transplant Recipients | Variable | M17 concentrations were, on average, 174% of CsA concentrations. | |
| Heart Transplant Recipients | Variable | Trough concentrations of M17 were often higher than CsA. | |
| Bone Marrow Transplant Recipients | Variable | The M17:CsA ratio was observed to increase over the course of treatment. |
Table 2: Comparative Immunosuppressive Activity of Cyclosporine M17 and Cyclosporine A
| Assay | Cyclosporine M17 Inhibition | Cyclosporine A Inhibition | Key Findings | Reference |
| Mixed Lymphocyte Culture (MLC) | 39-72% (at 100-800 ng/mL) | 63-87% | M17 activity approaches that of CsA in blocking proliferative response. | |
| Phytohemagglutinin (PHA) Assay | 12-43% | 18-70% | M17 has considerably less inhibitory activity than CsA in this assay. | |
| Interleukin-2 (IL-2) Production in MLC | Similar to CsA | Similar to M17 | M17 and M1 inhibit IL-2 production to the same extent as CsA. | [3] |
Experimental Protocols
Protocol for Quantification of Cyclosporine M17 in Whole Blood by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Cyclosporine M17 in whole blood samples.
3.1.1 Materials and Reagents
-
Cyclosporine M17 certified reference material
-
Cyclosporine D (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Whole blood samples from patients
3.1.2 Sample Preparation
-
Thawing: Thaw frozen whole blood samples at room temperature.
-
Aliquoting: Vortex the thawed sample and pipette 100 µL into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of internal standard solution (Cyclosporine D in methanol) to each sample.
-
Protein Precipitation: Add 200 µL of protein precipitation solution (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.3 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Gradient to 30% B
-
3.6-5.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI positive.
-
Mass Transitions (MRM):
-
Cyclosporine M17: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument optimization and reference standards.
-
Cyclosporine D (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument optimization and reference standards.
-
3.1.4 Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Cyclosporine M17) to the internal standard (Cyclosporine D). A calibration curve is constructed by analyzing a series of standards with known concentrations of Cyclosporine M17.
Visualizations
Cyclosporine A Metabolic Pathway to M17
Caption: Metabolic conversion of Cyclosporine A to M17.
Experimental Workflow for M17 Quantification
Caption: Workflow for M17 quantification by LC-MS/MS.
References
Application Notes and Protocols for Pharmacokinetic Modeling of Cyclosporine A and its Metabolite M17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of Cyclosporine A (CsA) and its primary metabolite, M17 (also known as AM1). This document includes detailed experimental protocols for the quantification of CsA and M17 in whole blood, a summary of their pharmacokinetic parameters, and a description of the key signaling pathways involved in CsA's mechanism of action.
Introduction
Cyclosporine A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant recipients and to treat various autoimmune diseases.[1] CsA undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form numerous metabolites.[2] The major metabolite, M17, is formed through hydroxylation of the amino acid 1 of the parent drug.[2] Understanding the pharmacokinetics of both CsA and M17 is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity, particularly nephrotoxicity.
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. By integrating physiological and drug-specific parameters, PBPK models can simulate concentration-time profiles in various tissues and populations, aiding in dose adjustments and predicting drug-drug interactions.
Data Presentation
The following tables summarize the pharmacokinetic parameters for Cyclosporine A and its metabolite M17, compiled from various studies in adult renal transplant patients.
Table 1: Pharmacokinetic Parameters of Cyclosporine A in Adult Renal Transplant Patients
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 3-5 L/kg | [3] |
| Clearance (CL) | 0.3-0.4 L/h/kg | [3] |
| Elimination Half-life (t½) | 5-27 hours | [3] |
| Oral Bioavailability (F) | 10-89% | [3] |
| Time to Peak Concentration (Tmax) | 1-8 hours | [4] |
Table 2: Pharmacokinetic Parameters of Metabolite M17 (AM1) in Adult Renal Transplant Patients
| Parameter | Value (Geometric Mean) | Reference |
| Area Under the Curve (AUC₀₋₁₂) | 11901 µg·h/L | [2] |
| Maximum Concentration (Cmax) | 2209 µg/L | [2] |
| Trough Concentration (Ctrough) | 540 µg/L | [2] |
Note: Comprehensive pharmacokinetic parameters for M17, such as Volume of Distribution and Clearance, are not as widely reported in a consolidated format as for the parent drug, Cyclosporine A.
Experimental Protocols
Quantification of Cyclosporine A and M17 in Whole Blood by LC-MS/MS
This protocol describes a common method for the simultaneous quantification of Cyclosporine A and its metabolite M17 in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1.1. Materials and Reagents
-
Cyclosporine A certified reference standard
-
M17 (AM1) certified reference standard
-
Cyclosporine D (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Zinc sulfate
-
Deionized water (18.2 MΩ·cm)
-
Whole blood samples collected in EDTA tubes
3.1.2. Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample in a microcentrifuge tube, add 200 µL of a precipitating solution (e.g., acetonitrile or methanol containing the internal standard, Cyclosporine D, and zinc sulfate).[5][6]
-
Vortex the mixture vigorously for 30 seconds.[5]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[5]
3.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is commonly used.[7]
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[5][7]
-
Mobile Phase B: Methanol.[7]
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 60°C.[7]
-
Injection Volume: 10 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for CsA, M17, and the internal standard.
-
Cyclosporine A: m/z 1220.8 -> 1203.8 (Ammonium adduct)
-
M17 (AM1): m/z 1236.8 -> 1219.8 (Ammonium adduct)
-
Cyclosporine D (IS): m/z 1214.8 -> 1197.8 (Ammonium adduct)
-
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.[5]
-
3.1.4. Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of CsA and M17 into drug-free whole blood. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Determine the concentrations of CsA and M17 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Cyclosporine A
Caption: Cyclosporine A Signaling Pathway.
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS Quantification Workflow.
Biotransformation of Cyclosporine A to M17
Caption: CsA to M17 Biotransformation.
References
- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 2. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclosporine M17 as a Biomarker for Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. However, its use is associated with a narrow therapeutic window and significant inter-individual pharmacokinetic variability, necessitating therapeutic drug monitoring. A critical aspect of this variability lies in its extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and small intestine. This metabolic process generates several metabolites, with Cyclosporine M17 (also known as AM1) being one of the most significant.
Cyclosporine M17, a hydroxylated metabolite, has emerged as a promising biomarker for assessing Cyclosporine A metabolism and, by extension, CYP3A4 activity. Monitoring the levels of M17 in conjunction with the parent drug can provide a more comprehensive understanding of an individual's metabolic phenotype. This information is invaluable for optimizing CsA dosage, minimizing toxicity, and personalizing treatment regimens. These application notes provide detailed protocols and data for the quantification of Cyclosporine M17, supporting its use as a biomarker in research and clinical settings.
Data Presentation
The following tables summarize the quantitative data for the analytical methods used to measure Cyclosporine M17 and its parent compound, Cyclosporine A.
Table 1: Performance Characteristics of HPLC Methods for Cyclosporine and Metabolites
| Parameter | Cyclosporine A | Cyclosporine M17 | Reference |
| Linearity Range | 2 - 140 µg/mL | 25 - 1000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.997 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | 25 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 15% | < 21% | [2] |
| Inter-day Precision (%RSD) | < 15% | < 21% | [2] |
| Accuracy (% Recovery) | 97% | Not Specified | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Cyclosporine and Metabolites
| Parameter | Cyclosporine A | Cyclosporine M17 | Reference |
| Linearity Range | 5 - 800 ng/mL | Not Specified | [4] |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | [4] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Not Specified | [4] |
| Intra-assay Precision (%CV) | < 15% | < 10% | [5] |
| Inter-assay Precision (%CV) | < 15% | < 10% | [5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not explicitly stated, but implied by validation guidelines. |
Experimental Protocols
Protocol 1: Quantification of Cyclosporine M17 in Whole Blood by HPLC-UV
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous determination of Cyclosporine A and its metabolite M17 in whole blood samples.[6][7]
1. Materials and Reagents:
-
Cyclosporine A and Cyclosporine M17 reference standards
-
Internal Standard (e.g., Cyclosporine D)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Zinc Sulfate solution (0.2 M)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Whole blood samples collected in EDTA tubes
2. Sample Preparation:
-
To 1.0 mL of whole blood, add 2.0 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 70-80°C[2]
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of Cyclosporine A and M17 in the samples from the calibration curve.
Protocol 2: Quantification of Cyclosporine M17 in Whole Blood by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Cyclosporine A and its metabolites.
1. Materials and Reagents:
-
Cyclosporine A and Cyclosporine M17 reference standards
-
Isotopically labeled internal standard (e.g., Cyclosporine A-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Zinc Sulfate solution
-
Whole blood samples collected in EDTA tubes
2. Sample Preparation (Protein Precipitation): [4][8]
-
To 100 µL of whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or a mixture of methanol and zinc sulfate solution).
-
Add the internal standard solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug and metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Cyclosporine A, Cyclosporine M17, and the internal standard.
4. Data Analysis:
-
Quantify the analytes using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cyclosporine A metabolism pathway.
Caption: Experimental workflow for M17 measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of essential parameters in the chromatographic determination of cyclosporin A and metabolites using a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Purified Cyclosporine M17
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Cyclosporine M17 (CsM17), a primary metabolite of the potent immunosuppressant Cyclosporine A (CsA), has demonstrated significant biological activity, warranting further investigation for its potential therapeutic applications. These application notes provide an overview of the experimental uses of purified Cyclosporine M17, with detailed protocols for in vitro assays to assess its immunosuppressive and multidrug resistance reversal properties.
Mechanism of Action: Like its parent compound, Cyclosporine M17 is believed to exert its immunosuppressive effects primarily through the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway. By binding to cyclophilin, CsM17 forms a complex that inhibits calcineurin's ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). This prevents NFAT's translocation to the nucleus, thereby blocking the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.
II. Quantitative Data Summary
While specific IC50 values for Cyclosporine M17 are not consistently reported across the literature, in vitro studies have established its activity relative to Cyclosporine A. The following table summarizes the comparative immunosuppressive potency.
| Assay | Cyclosporine M17 Activity Compared to Cyclosporine A | Reference |
| Mixed Lymphocyte Culture (MLC) | Approaches the inhibitory activity of CsA | [1] |
| Phytohemagglutinin (PHA) Stimulation | Less inhibitory than CsA | [1] |
| Concanavalin A (ConA) Stimulation | Approaches the inhibitory activity of CsA | [1] |
| Interleukin-2 (IL-2) Production | Inhibition to the same extent as CsA | [1] |
III. Experimental Applications & Protocols
Application 1: In Vitro Immunosuppression
Cyclosporine M17 has been shown to be a potent inhibitor of T-lymphocyte proliferation and activation. The following protocols are designed to assess the immunosuppressive properties of purified CsM17 in vitro.
This assay measures the proliferative response of lymphocytes from one donor (responder cells) to lymphocytes from a different donor (stimulator cells) and is a classic method to evaluate the efficacy of immunosuppressive agents.
Experimental Workflow: Mixed Lymphocyte Reaction (MLR)
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
Protocol: One-Way Mixed Lymphocyte Reaction
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cells: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit proliferation. Wash the cells three times with complete RPMI-1640 medium. Resuspend to a final concentration of 2 x 10^6 cells/mL.
-
Responder Cells: Resuspend the PBMCs from the second donor to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, add 50 µL of the responder cell suspension to each well.
-
Prepare serial dilutions of purified Cyclosporine M17 in complete RPMI-1640 medium. Add 50 µL of the Cyclosporine M17 dilutions to the appropriate wells. Include a vehicle control (the solvent used to dissolve CsM17).
-
Add 100 µL of the stimulator cell suspension to each well.
-
The final volume in each well should be 200 µL, with a final concentration of 1 x 10^5 responder cells and 1 x 10^5 stimulator cells per well.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Proliferation Assessment (BrdU Incorporation):
-
18 hours before the end of the incubation, add 20 µL of BrdU labeling solution to each well.
-
After the 5-day incubation, centrifuge the plate and remove the supernatant.
-
Dry the plate and fix the cells.
-
Add an anti-BrdU-POD antibody conjugate and incubate.
-
Wash the wells and add a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of Cyclosporine M17 compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the Cyclosporine M17 concentration.
-
This assay uses a mitogen (PHA) to induce non-specific T-lymphocyte proliferation. It is a common method to screen for the anti-proliferative effects of compounds.
Protocol: PHA-Induced Lymphocyte Proliferation
-
Cell Preparation:
-
Isolate PBMCs from a healthy donor as described in the MLR protocol.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, add 100 µL of the PBMC suspension to each well.
-
Prepare serial dilutions of purified Cyclosporine M17 in complete RPMI-1640 medium. Add 50 µL of the dilutions to the appropriate wells, including a vehicle control.
-
Add 50 µL of PHA solution (final concentration of 5 µg/mL) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Proliferation Assessment:
-
Follow the same procedure for proliferation assessment (e.g., BrdU incorporation) as described in the MLR protocol.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition and the IC50 value as described in the MLR protocol.
-
This assay directly measures the inhibitory effect of Cyclosporine M17 on the production of IL-2, a key cytokine in T-cell activation.
Protocol: Inhibition of IL-2 Production
-
Cell Culture and Stimulation:
-
Set up a PHA stimulation assay as described above.
-
After 24-48 hours of incubation, centrifuge the 96-well plate.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
-
IL-2 Measurement (ELISA):
-
Quantify the amount of IL-2 in each supernatant sample using a commercially available Human IL-2 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Create a standard curve using the recombinant IL-2 standards provided in the ELISA kit.
-
Calculate the concentration of IL-2 in each sample.
-
Determine the percentage of IL-2 production inhibition for each concentration of Cyclosporine M17 compared to the vehicle control.
-
Calculate the IC50 value for IL-2 production inhibition.
-
Signaling Pathway: Cyclosporine M17 Mechanism of Action
Caption: Inhibition of the calcineurin-NFAT pathway by Cyclosporine M17.
Application 2: Reversal of Multidrug Resistance (MDR)
Cyclosporine A is known to inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance in cancer cells. Cyclosporine M17 can be evaluated for similar activity.
Experimental Workflow: MDR Reversal Assay
Caption: Workflow for the Multidrug Resistance (MDR) reversal assay.
Protocol: Doxorubicin Resistance Reversal Assay
-
Cell Seeding:
-
Seed a multidrug-resistant cancer cell line (e.g., a P-gp overexpressing line) and its parental, drug-sensitive counterpart into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Doxorubicin.
-
Prepare solutions of Cyclosporine M17 at a fixed, non-toxic concentration.
-
Treat the cells with the Doxorubicin dilutions in the presence or absence of the fixed concentration of Cyclosporine M17. Include appropriate controls (untreated cells, cells treated with CsM17 alone).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 of Doxorubicin in the resistant and sensitive cell lines, both with and without Cyclosporine M17.
-
The fold-reversal of resistance is calculated as the ratio of the IC50 of Doxorubicin alone to the IC50 of Doxorubicin in the presence of Cyclosporine M17 in the resistant cell line.
-
IV. Purification of Cyclosporine M17
A general strategy for the purification of Cyclosporine M17 from a mixture of cyclosporine metabolites can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
General Protocol: Preparative HPLC Purification
-
Sample Preparation:
-
Obtain a crude extract containing Cyclosporine A and its metabolites.
-
Dissolve the extract in a suitable solvent compatible with the HPLC mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A preparative C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water. The specific gradient will need to be optimized to achieve separation of M17 from other metabolites.
-
Detection: UV detection at 210-220 nm.
-
Flow Rate: Appropriate for the preparative column dimensions.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column.
-
Analyze the collected fractions by analytical HPLC to identify those containing pure Cyclosporine M17.
-
-
Purity Assessment:
-
Pool the pure fractions and confirm the purity of the isolated Cyclosporine M17 using analytical HPLC and mass spectrometry.
-
V. Conclusion
Purified Cyclosporine M17 is a valuable tool for research in immunology and oncology. Its significant immunosuppressive activity and potential to reverse multidrug resistance make it a compound of interest for further investigation. The protocols provided here offer a starting point for researchers to explore the experimental applications of this important metabolite.
References
Troubleshooting & Optimization
common interferences in the analysis of Cyclosporine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cyclosporine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Cyclosporine and its metabolites?
The two primary methods for the analysis of Cyclosporine (CsA) and its metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are rapid and widely available, they are prone to cross-reactivity with CsA metabolites, which can lead to an overestimation of the parent drug concentration.[1] LC-MS/MS is considered the gold standard due to its high specificity and ability to simultaneously quantify both the parent drug and its metabolites.
Q2: Why are my Cyclosporine concentrations unexpectedly high when using an immunoassay?
Unexpectedly high Cyclosporine concentrations in immunoassays are often due to the cross-reactivity of the antibodies with various Cyclosporine metabolites. Polyclonal antibody-based immunoassays, in particular, can show significant cross-reactivity. The extent of this interference varies depending on the specific immunoassay and the metabolite profile of the patient sample. It is crucial to be aware of the cross-reactivity profile of the specific immunoassay being used.
Troubleshooting Guides
Immunoassay Troubleshooting
Problem: Inconsistent or variable results between different immunoassay kits.
-
Possible Cause: Different immunoassay kits utilize different antibodies (monoclonal vs. polyclonal) with varying degrees of cross-reactivity to Cyclosporine metabolites.
-
Solution:
-
Refer to the manufacturer's package insert for information on antibody specificity and cross-reactivity with major metabolites.
-
If possible, perform a cross-validation study with an LC-MS/MS method to understand the bias of your immunoassay.
-
For consistent longitudinal monitoring of a patient, it is recommended to use the same immunoassay kit throughout the study.
-
Problem: Poor correlation between immunoassay results and clinical observations.
-
Possible Cause: High levels of cross-reactive metabolites may lead to an overestimation of the pharmacologically active parent Cyclosporine concentration, resulting in a discrepancy between the measured level and the observed clinical effect.
-
Solution:
-
Consider using a more specific method like LC-MS/MS for therapeutic drug monitoring, especially in patients with altered metabolism (e.g., liver transplant recipients).
-
Evaluate the patient's co-medications, as some drugs can alter Cyclosporine metabolism and the resulting metabolite profile.
-
LC-MS/MS Troubleshooting
Problem: Poor peak shape (tailing or fronting) for Cyclosporine or its metabolites.
-
Possible Cause:
-
Peak Tailing: Secondary interactions between the analytes and active sites on the column packing material (e.g., residual silanols), or issues with the mobile phase pH.
-
Peak Fronting: Column overload, where the concentration of the analyte is too high for the column's capacity.
-
-
Solution:
-
For Tailing Peaks:
-
Optimize the mobile phase pH to ensure the analytes are in a single ionic state.
-
Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the column.
-
Use a column with end-capping or a different stationary phase chemistry (e.g., a hybrid particle column).
-
-
For Fronting Peaks:
-
Dilute the sample to reduce the concentration of the analyte injected onto the column.
-
Use a column with a higher loading capacity.
-
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source, leading to a reduced signal.
-
Suboptimal Mass Spectrometer Parameters: Incorrect settings for parameters such as collision energy, declustering potential, or ion source temperature.
-
-
Solution:
-
To Address Ion Suppression:
-
Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation.
-
Optimize the chromatographic separation to ensure that Cyclosporine and its metabolites elute in a region free from significant matrix effects.
-
Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
-
-
To Optimize MS Parameters:
-
Perform a thorough optimization of all relevant mass spectrometer parameters for Cyclosporine and each metabolite of interest.
-
-
Problem: Suspected isobaric interference.
-
Possible Cause: Isobaric compounds are molecules that have the same nominal mass as the analyte of interest and can potentially interfere with the analysis if they are not chromatographically separated. For Cyclosporine and its metabolites, other drugs or their metabolites could be potential isobaric interferences.
-
Solution:
-
Utilize high-resolution mass spectrometry (HRMS) to differentiate between the analyte and the isobaric interference based on their exact masses.
-
Optimize the chromatographic method to achieve baseline separation of the analyte from the potential isobaric interference.
-
Select specific and unique product ions for fragmentation in MS/MS analysis to minimize the contribution of the interfering compound.
-
Data Presentation
Table 1: Cross-reactivity of Cyclosporine Metabolites in Different Immunoassays
| Metabolite | Abbott TDx (Polyclonal) | Abbott TDx (Monoclonal) | DiaSorin | Syva EMIT |
| AM1 | High | Moderate | Low | Low |
| AM9 | High | Moderate | Low | Low |
| AM4N | Moderate | Low | Low | Low |
| AM1c | Moderate | Low | Low | Low |
| AM19 | Moderate | Low | Low | Low |
| AM4n9 | Moderate | Low | Low | Low |
This table provides a qualitative summary. Quantitative data can be found in the cited literature.[2][3]
Experimental Protocols
Representative LC-MS/MS Protocol for Cyclosporine and Metabolites
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard like Cyclosporine D or a stable isotope-labeled analog).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a run time of 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60 °C.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for Cyclosporine and each metabolite of interest. For example:
-
Cyclosporine A: m/z 1202.8 -> m/z 1184.8
-
AM1 (Hydroxy-CsA): m/z 1218.8 -> m/z 1200.8
-
AM9 (Hydroxy-CsA): m/z 1218.8 -> m/z 1200.8
-
AM4N (N-demethyl-CsA): m/z 1188.8 -> m/z 1170.8
-
-
Internal Standard: A suitable internal standard, such as Cyclosporine D or a stable isotope-labeled version of Cyclosporine A, should be used for accurate quantification.
Visualizations
Caption: Major metabolic pathways of Cyclosporine A.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. Simultaneous quantitative determination of cyclosporine A and its three main metabolites (AM1, AM4N and AM9) in human blood by liquid chromatography/mass spectrometry using a rapid sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. support.waters.com [support.waters.com]
improving chromatographic resolution of M17 from other metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of the cyclosporine metabolite M17 from other metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of M17 from other cyclosporine metabolites?
Poor resolution between M17 and other metabolites, such as M1 and M21, is a common challenge in HPLC analysis. The primary reasons include:
-
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the subtle structural differences between the metabolites.
-
Suboptimal Mobile Phase Composition: The organic modifier, pH, or buffer concentration of the mobile phase may not be optimized to achieve differential retention.
-
Inadequate Gradient Profile: A gradient that is too steep may cause metabolites to elute too closely together.
-
Poor Peak Shape: Peak tailing or broadening can significantly reduce resolution. This can be caused by secondary interactions with the stationary phase, column degradation, or issues with the HPLC system.
-
System Issues: High system dispersion (excessive tubing volume), poor connections, or incorrect flow rate and temperature can all contribute to wider peaks and lower resolution.[1]
Q2: Which type of HPLC column is best suited for separating M17 and other cyclosporine metabolites?
Reverse-phase columns, particularly C18 and cyanopropyl (CN) columns, are commonly used for the separation of cyclosporine and its metabolites.[2][3]
-
C18 (Octadecylsilane) columns are a good starting point due to their general hydrophobicity, which is effective for separating many drug metabolites.
-
Cyanopropyl (CN) columns offer different selectivity due to the presence of the polar cyano group and can be particularly effective in resolving closely related metabolites when a C18 column fails to provide adequate separation.[2] One study successfully used a Zorbax CN analytical column to separate nine cyclosporine metabolites, including M17.[2]
Q3: How does the mobile phase composition affect the resolution of M17?
The mobile phase composition is a critical factor in achieving good resolution. Key parameters to consider are:
-
Organic Modifier: Acetonitrile is a common choice for reversed-phase separation of cyclosporine metabolites due to its elution strength and UV transparency.[4][5][6] Methanol can also be used and may offer different selectivity.
-
Aqueous Phase: Typically, water is used as the weak solvent in the mobile phase.
-
pH: While less critical for neutral compounds, adjusting the pH of the aqueous phase can influence the retention of ionizable metabolites. For cyclosporine metabolites, which are largely neutral, the effect of pH is generally less pronounced.
-
Additives: Ion-pairing agents are generally not necessary for cyclosporine metabolites but buffers can sometimes improve peak shape and reproducibility.[6]
Q4: What is the metabolic pathway of Cyclosporine A leading to the formation of M17?
Cyclosporine A is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8][9][10] This enzyme catalyzes a series of oxidation and demethylation reactions. M17, also known as AM9, is a primary metabolite formed through the hydroxylation of the amino acid at position 9 of the cyclosporine molecule. Other major metabolites include M1 (AM1) and M21 (AM4N).[11][12]
Troubleshooting Guide
Issue 1: M17 peak is co-eluting or has poor resolution with an adjacent metabolite peak (e.g., M1 or M21).
Root Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Strength | Adjust the organic-to-aqueous ratio. For reversed-phase, decrease the percentage of organic solvent (e.g., acetonitrile) to increase retention times and potentially improve separation. | Increased retention and improved resolution between closely eluting peaks. |
| Inadequate Selectivity of Mobile Phase | Change the organic modifier. If using acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity of the separation. | Altered elution order or improved spacing between M17 and other metabolite peaks. |
| Gradient is too steep | Decrease the gradient slope. A shallower gradient provides more time for the differential migration of analytes along the column, which can significantly improve the resolution of closely eluting compounds. | Better separation of M17 from neighboring peaks, especially if they are very close in the initial chromatogram. |
| Inappropriate Stationary Phase | Switch to a column with different selectivity. If a C18 column is providing poor resolution, try a cyanopropyl (CN) column. The CN phase offers different retention mechanisms that can enhance the separation of structurally similar metabolites.[2] | Improved resolution due to different chemical interactions between the analytes and the stationary phase. |
| Temperature is not optimized | Adjust the column temperature. Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but may also decrease retention. Conversely, decreasing the temperature can increase retention and may improve resolution. A common starting point is 50-58°C.[2][13] | Sharper peaks and potentially improved resolution. The optimal temperature will need to be determined empirically. |
| Flow rate is too high | Reduce the flow rate. Lowering the flow rate can increase the number of theoretical plates and improve peak resolution, though it will also increase the analysis time. | Narrower peaks and better separation, at the cost of a longer run time. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Separation of Cyclosporine A and its Major Metabolites (including M17)
This protocol is based on a published method that successfully separated M17, M1, and M21.[13]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Cyanopropyl (CN) analytical column.
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio should be optimized for your specific column and system.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 50°C.[13]
-
Detection: UV at 212 nm.[13]
-
Internal Standard: Cyclosporin D can be used as an internal standard.[13]
Procedure:
-
Prepare the mobile phase by mixing hexane and isopropanol in the desired ratio. Degas the mobile phase before use.
-
Equilibrate the CN column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved.
-
Prepare standards of Cyclosporine A, M1, M17, M21, and the internal standard in the mobile phase.
-
Prepare the sample by extracting the analytes from the matrix (e.g., whole blood) using a suitable solid-phase extraction (SPE) or liquid-liquid extraction method.
-
Inject the prepared sample and standards onto the HPLC system.
-
Monitor the elution of the compounds at 212 nm.
Expected Retention Times:
| Compound | Retention Time (min) |
| Cyclosporin D (IS) | 7.1 |
| Cyclosporine A | 8.9 |
| M21 | 11.0 |
| M17 | 12.9 |
| M1 | 16.3 |
| (Data from a specific study and may vary based on the exact chromatographic conditions)[13] |
Protocol 2: Gradient Reversed-Phase HPLC Method Development Strategy
This protocol provides a general strategy for developing a gradient method to improve the resolution of M17.
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A high-quality C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 210 nm
Procedure:
-
Initial Scouting Gradient: Start with a broad gradient to determine the approximate elution times of the metabolites. For example:
-
0-20 min: 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Gradient Optimization: Based on the results of the scouting run, if M17 is co-eluting with other metabolites, modify the gradient to be shallower around the elution time of M17. For example, if the metabolites of interest elute between 10 and 15 minutes in the initial run, a modified gradient could be:
-
0-5 min: 50% to 65% B
-
5-20 min: 65% to 75% B (shallow gradient segment)
-
20-22 min: 75% to 90% B
-
22-25 min: Hold at 90% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Further Optimization: If necessary, further refine the gradient, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5) for M17.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
A logical workflow for troubleshooting poor chromatographic resolution of M17.
Metabolic Pathway of Cyclosporine A to M17
Simplified metabolic pathway of Cyclosporine A highlighting the formation of M17.
References
- 1. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and analysis of nine metabolites of cyclosporine in whole blood by liquid chromatography. 1: Purification of analytical standards and optimization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciclosporin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CYP3A4 - Wikipedia [en.wikipedia.org]
- 11. Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Cyclosporine M17 Quantification: A Technical Support Guide
Welcome to the technical support center for the quantitative analysis of Cyclosporine M17. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenges associated with matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Cyclosporine M17 quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., whole blood, plasma). In the LC-MS/MS analysis of Cyclosporine M17, these effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. Components of the biological matrix like phospholipids and other endogenous substances are major contributors to these effects.
Q2: What are the common signs of significant matrix effects in my data?
A2: Signs of matrix effects include poor reproducibility between replicate injections, inconsistent analyte recovery, and a lack of dose-linearity in your calibration curve. You may also observe significant variations in the analyte response when analyzing samples from different individuals.
Q3: What is an internal standard and why is it crucial for Cyclosporine M17 analysis?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. It is essential in LC-MS/MS analysis to compensate for variability during sample preparation and to correct for matrix effects. For Cyclosporine M17, a stable isotope-labeled (SIL) internal standard, such as deuterated Cyclosporine M17, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction. Cyclosporin D has also been used as an internal standard.[1]
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the sample matrix.
-
Protein Precipitation (PPT) is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many interfering substances.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and the highest sensitivity. However, it is also the most time-consuming and requires careful method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Cyclosporine M17.
Issue 1: Low Analyte Recovery
Symptoms:
-
The peak area of Cyclosporine M17 is consistently lower than expected in your quality control (QC) samples.
-
The signal-to-noise ratio is poor, affecting the limit of quantification (LOQ).
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inefficient Extraction (LLE) | - Optimize Solvent Choice: Ensure the organic solvent used has the appropriate polarity to efficiently extract Cyclosporine M17. A mixture of solvents may improve recovery. - Adjust pH: The pH of the aqueous phase can influence the partition coefficient of the analyte. Experiment with pH adjustments to maximize extraction efficiency. - Insufficient Mixing: Ensure vigorous and adequate mixing (e.g., vortexing) to allow for complete partitioning of the analyte into the organic phase. |
| Analyte Breakthrough (SPE) | - Incorrect Sorbent: The sorbent chemistry may not be suitable for retaining Cyclosporine M17. Consider a different sorbent with a more appropriate retention mechanism (e.g., a more retentive C18 phase). - Sample Overload: The amount of sample loaded may be exceeding the capacity of the SPE cartridge. Try reducing the sample volume or using a cartridge with a larger sorbent bed. - Inappropriate Loading/Washing Solvents: The organic content of the loading or washing solvent may be too high, causing the analyte to elute prematurely. Reduce the solvent strength. |
| Incomplete Elution (SPE) | - Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the strong solvent in your elution mixture. - Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analyte. Increase the elution volume and collect fractions to check for complete elution. |
Issue 2: High Ion Suppression or Enhancement
Symptoms:
-
Inconsistent and erratic peak areas for Cyclosporine M17 across different samples.
-
Poor accuracy and precision in QC samples.
-
Significant deviation from the nominal concentration when a known amount of analyte is spiked into a matrix sample versus a neat solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Co-elution with Matrix Components | - Improve Chromatographic Separation: Modify the LC gradient to better separate Cyclosporine M17 from interfering matrix components. A longer, shallower gradient can improve resolution. - Change Column Chemistry: Use a different analytical column with a different stationary phase to alter the elution profile of both the analyte and interferences. |
| Insufficient Sample Clean-up | - Switch to a More Effective Sample Preparation Method: If using protein precipitation, consider switching to LLE or SPE to obtain a cleaner sample extract. - Optimize SPE Wash Steps: Introduce an additional wash step with a solvent of intermediate strength to remove more of the interfering compounds without eluting the analyte. |
| Phospholipid-based Matrix Effects | - Use a Phospholipid Removal Plate/Column: Several commercially available products are designed to specifically remove phospholipids from the sample extract. - Divert Flow: During the initial part of the chromatographic run when highly polar and unretained components like phospholipids elute, divert the LC flow to waste instead of the mass spectrometer. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques for the analysis of cyclosporines in whole blood. The values are representative and may vary depending on the specific protocol and analytical conditions.
| Method | Typical Recovery (%) | Matrix Effect (Ion Suppression %) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | >90%[2] | 20-50% | Fast, simple, inexpensive, high throughput. | High matrix effects, potential for instrument contamination. |
| Liquid-Liquid Extraction (LLE) | 70-95%[2] | 10-30% | Good sample clean-up, cost-effective. | Labor-intensive, can be difficult to automate, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | >85% | <15% | Excellent sample clean-up, high recovery, high sensitivity, can be automated. | More expensive, requires method development, can be time-consuming. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cyclosporine M17 from Whole Blood
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add the internal standard solution.
-
Add 1 mL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol/water) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger wash solvent (e.g., 40% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute Cyclosporine M17 and the internal standard with 1 mL of a strong solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Cyclosporine M17 from Whole Blood
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add the internal standard solution.
-
Add 500 µL of a buffer solution (e.g., 0.1 M sodium carbonate) and vortex.
-
-
Extraction:
-
Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Cyclosporine A Metabolism to M17
Cyclosporine A is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolite M17, also known as AM1, is one of the major metabolites and is formed through hydroxylation of the parent drug.[3][][5]
Caption: Metabolism of Cyclosporine A to its M17 metabolite.
Troubleshooting Workflow for Low Analyte Recovery
This workflow provides a logical approach to diagnosing and resolving issues of low recovery for Cyclosporine M17.
Caption: A logical workflow for troubleshooting low recovery.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]
Technical Support Center: Stability of Cyclosporine M17 in Stored Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Cyclosporine M17 in stored biological samples. It is intended for researchers, scientists, and drug development professionals working with this immunosuppressant drug and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Cyclosporine M17 and why is its stability in biological samples important?
Cyclosporine M17, also known as AM1, is one of the primary metabolites of the immunosuppressive drug Cyclosporine A.[1] Accurate quantification of Cyclosporine M17 is crucial for therapeutic drug monitoring and pharmacokinetic studies, as it possesses some immunosuppressive activity and potential toxicity.[1] The stability of M17 in stored biological samples is critical to ensure that the measured concentration accurately reflects the in vivo concentration at the time of sample collection. Degradation of the analyte can lead to underestimation of its concentration, potentially impacting clinical decisions and research outcomes.
Q2: What are the ideal storage conditions for ensuring the stability of Cyclosporine and its metabolites in whole blood?
For optimal stability, whole blood samples intended for Cyclosporine A and its metabolite analysis should be analyzed immediately. If immediate analysis is not possible, samples should be stored at -20°C.[2] Storage at room temperature or +4°C has been shown to lead to a significant decrease in the concentration of Cyclosporine A.[2] While specific long-term stability data for M17 is limited, following the storage guidelines for the parent drug is the recommended best practice.
Q3: How long can I store serum or plasma samples for Cyclosporine M17 analysis?
Cyclosporine A has been found to be stable in serum at room temperature for up to seven days and at -20°C for up to five months.[1] Delayed separation of blood at room temperature can lead to an increase in serum concentrations due to the release of the drug from the cellular fraction.[1] Therefore, it is recommended to separate serum or plasma from whole blood as soon as possible. For long-term storage of serum and plasma for M17 analysis, freezing at -80°C is advisable to minimize degradation, as is common practice for the long-term storage of various metabolites.[3]
Q4: Does the type of collection tube affect the stability of Cyclosporine M17?
While the provided search results do not contain specific information on the effect of different collection tubes on M17 stability, it is a crucial pre-analytical variable to consider. For the parent drug, Cyclosporine A, it is known to distribute between red blood cells and plasma. Therefore, the choice of anticoagulant and the tube material can potentially influence the measurement. It is recommended to follow the specific instructions provided by the analytical laboratory performing the quantification.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected Cyclosporine M17 results.
-
Question 1: How were the samples stored and for how long?
-
Answer: Improper storage is a primary cause of analyte degradation. As detailed in the stability data tables below, storage at room temperature or +4°C can lead to a significant loss of Cyclosporine A, and likely its metabolites.[2] Ensure that samples are frozen at -20°C or preferably -80°C for long-term storage. Verify the storage history of the samples .
-
-
Question 2: Was there a delay in processing the whole blood samples?
-
Answer: For serum or plasma analysis, a delay in centrifugation can alter the concentration of Cyclosporine A, and potentially M17, as the compound can redistribute from blood cells to the plasma.[1] It is crucial to process samples promptly after collection.
-
-
Question 3: Have the samples undergone multiple freeze-thaw cycles?
-
Answer: While specific data for M17 is not available, repeated freezing and thawing can degrade many analytes. It is best practice to aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.
-
-
Question 4: Could hemolysis be a factor?
-
Answer: Hemolysis, the rupture of red blood cells, can release cellular components into the serum or plasma, which may interfere with the analytical assay or affect the stability of the analyte. Visually inspect the samples for any signs of hemolysis (a reddish tint). Hemolyzed samples should be flagged, and recollection may be necessary.
-
Data on Cyclosporine Stability
Due to limited direct quantitative data on the stability of Cyclosporine M17, the following tables summarize the stability of the parent compound, Cyclosporine A. These data can serve as a conservative guide for handling samples for M17 analysis.
Table 1: Stability of Cyclosporine A in Whole Blood
| Storage Temperature | Duration | Percent Change/Stability | Reference |
| Room Temperature | 24 hours | Significant decrease | [2] |
| +4°C | 24 - 48 hours | Significant decrease | [2] |
| -20°C | 1 month | Stable | [2] |
Table 2: Stability of Cyclosporine A in Serum
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Up to 7 days | Stable | [1] |
| -20°C | Up to 5 months | Stable | [1] |
Experimental Protocols
Protocol: Quantification of Cyclosporine and Metabolites by HPLC
This is a generalized protocol based on common practices for the analysis of Cyclosporine and its metabolites. Specific laboratory protocols may vary.
-
Sample Preparation:
-
Thaw frozen whole blood, plasma, or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile or methanol) to the sample. This removes proteins that can interfere with the analysis.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Chromatographic Separation:
-
The separation is typically performed using a reverse-phase C18 column.[2]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
A gradient elution may be used to effectively separate the parent drug from its various metabolites.
-
-
Detection:
-
Detection is commonly achieved using a UV detector at a wavelength of around 210 nm.
-
Mass spectrometry (LC-MS/MS) is a more sensitive and specific method for quantification.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations of Cyclosporine A and its metabolites, including M17.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Cyclosporine A to its major metabolites.
Caption: Recommended workflow for handling biological samples for Cyclosporine analysis.
References
minimizing cross-reactivity of M17 in Cyclosporine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cross-reactivity of the M17 metabolite in Cyclosporine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is M17 and why is it a concern in Cyclosporine immunoassays?
M17, also known as AM1, is one of the primary metabolites of Cyclosporine A (CyA).[1][2] CyA is extensively metabolized in the liver by the cytochrome P450 system, leading to the formation of several metabolites, including M17.[1] The concern arises because M17 and other metabolites can cross-react with the antibodies used in some Cyclosporine immunoassays, leading to an overestimation of the parent drug concentration.[1][3] This inaccurate measurement can lead to improper patient management, with a falsely high result potentially causing a reduction in dosage that could increase the risk of organ rejection.[4]
Q2: How does M17 cross-reactivity differ between various immunoassay methods?
The degree of cross-reactivity with M17 and other metabolites varies significantly depending on the immunoassay technology and the specificity of the antibody used.[3][5] Generally, polyclonal antibody-based assays exhibit greater cross-reactivity with metabolites compared to monoclonal antibody-based assays.[2][3] Different commercial immunoassays, such as Fluorescence Polarization Immunoassay (FPIA), Radioimmunoassay (RIA), and Chemiluminescent Microparticle Immunoassay (CMIA), will have different performance characteristics regarding metabolite cross-reactivity.[3][5][6]
Q3: My Cyclosporine measurements from an immunoassay are consistently higher than those from High-Performance Liquid Chromatography (HPLC). What could be the cause?
A common reason for this discrepancy is the cross-reactivity of the immunoassay with Cyclosporine metabolites like M17.[1] HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard reference methods because they are highly specific and can separate the parent Cyclosporine from its metabolites before quantification.[3][7] Immunoassays, on the other hand, may not distinguish between Cyclosporine and its structurally similar metabolites, leading to falsely elevated results.[1] This is particularly noticeable in patients with altered metabolism or liver dysfunction, where metabolite concentrations can be elevated.[1][8]
Q4: How can I determine the extent of M17 cross-reactivity in my specific Cyclosporine immunoassay?
The most direct method is to perform a cross-reactivity study. This typically involves spiking a known concentration of the M17 metabolite into a drug-free whole blood sample and measuring the response in your immunoassay.[4] The result can then be compared to the response of the parent Cyclosporine to calculate the percentage of cross-reactivity. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q5: What are the acceptable limits for M17 cross-reactivity?
Regulatory bodies like the FDA provide guidance on specificity studies for Cyclosporine assays, but they do not set firm universal acceptance criteria for cross-reactivity.[4] The acceptable level of cross-reactivity often depends on the clinical context and the intended use of the assay. It is crucial to be aware of the specific cross-reactivity profile of your assay and to interpret results accordingly. When possible, it is recommended to compare immunoassay results with a reference method like HPLC or LC-MS/MS.[4]
Troubleshooting Guide
Issue: Suspected M17 Interference Leading to Inaccurate Results
If you suspect that M17 cross-reactivity is affecting your Cyclosporine immunoassay results, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected M17 interference.
Data on M17 Cross-Reactivity in Commercial Immunoassays
The following table summarizes publicly available data on the cross-reactivity of M17 in various commercial Cyclosporine immunoassays. Note that values can vary between different antibody lots.
| Immunoassay Method | M17 (AM1) % Cross-Reactivity | Other Metabolite Cross-Reactivity | Reference |
| Abbott TDx (Polyclonal FPIA) | 50-116% | M1 (14-44%), M18 (17-79%) | [5] |
| Incstar Cyclo-Trac (RIA) | ~50-100% (estimated from graph) | M1 (~20-40%), M18 (~20-40%) | [5] |
| Sandoz (RIA) | ~50-100% (estimated from graph) | M1 (~10-20%), M18 (~10-20%) | [5] |
| CEDIA Cyclosporine PLUS | 4.4% | AM9 (20%), AM4n (16%) | [9] |
| ARCHITECT Cyclosporine | -0.7 to 2.9% | AM9, AM4N, AM19, AM1c | [6] |
Experimental Protocols
Protocol: Determining Percent Cross-Reactivity of M17
This protocol outlines the steps to assess the cross-reactivity of the M17 metabolite in a Cyclosporine immunoassay.
Caption: Experimental workflow for M17 cross-reactivity assessment.
Detailed Steps:
-
Materials:
-
Certified M17 metabolite standard
-
Cyclosporine reference standard
-
Drug-free human whole blood (with EDTA)
-
Solvent for standards (e.g., methanol)
-
Your Cyclosporine immunoassay kit (reagents, calibrators, controls)
-
Precision pipettes and laboratory equipment
-
-
Preparation of Standards and Samples:
-
Prepare a high-concentration stock solution of the M17 metabolite.
-
Create a series of M17-spiked samples by adding known amounts of the M17 stock to drug-free whole blood to achieve a range of concentrations.
-
Prepare a set of Cyclosporine standards in drug-free whole blood to generate a standard curve.
-
Prepare a blank sample containing only drug-free whole blood and the solvent used for the standards.
-
-
Assay Procedure:
-
Follow the specific instructions for your Cyclosporine immunoassay.
-
Analyze the blank, the Cyclosporine standards, and the M17-spiked samples.
-
-
Calculation of Percent Cross-Reactivity:
-
Using the standard curve generated from the Cyclosporine standards, determine the apparent Cyclosporine concentration in each of the M17-spiked samples.
-
Use the following formula to calculate the percent cross-reactivity for each M17 concentration:
% Cross-Reactivity = (Apparent Cyclosporine Concentration / Actual M17 Concentration) x 100
-
-
Interpretation:
-
The resulting percentage indicates the degree to which the M17 metabolite is detected by the immunoassay. A higher percentage signifies greater cross-reactivity.
-
References
- 1. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refined Methods for Sensitive M17 Detection
Welcome to the technical support center for the sensitive detection of low M17 concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection of M17. Whether you are working with the M17 protein, a homolog of HGAL predominantly expressed in germinal center B cells, or the M17 DNA aptamer that recognizes MMP14, this guide will help you address common challenges in your experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is "M17" in the context of sensitive detection?
A1: The term "M17" can refer to several biological entities. In the context of this guide, we address two primary targets:
-
M17 Protein: The murine homolog of Human Germinal Center-Associated Lymphoma (HGAL) protein, which is predominantly expressed in germinal center (GC) B cells.[2] Low concentrations of this protein may need to be detected in various biological samples.
-
M17 Aptamer: A DNA aptamer that specifically recognizes and binds to Matrix Metalloproteinase 14 (MMP14), a protein overexpressed in several types of cancer.[1] The sensitive detection of this aptamer is crucial for diagnostic and imaging applications.[1]
Q2: I am getting no or very weak signal in my M17 protein ELISA. What are the possible causes and solutions?
A2: A weak or absent signal in an ELISA is a common issue. Here are several potential causes and troubleshooting steps:
-
Insufficient Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[3]
-
Suboptimal Incubation Times: Short incubation times may not allow for sufficient binding.[4]
-
Inactive Reagents: Ensure your antibodies, enzyme conjugates, and substrates are stored correctly and are not expired.[5]
-
Low Protein Concentration in Sample: The M17 protein concentration in your sample might be below the detection limit of your assay.[4]
-
Improper Plate Coating: In a sandwich ELISA, inefficient coating of the capture antibody will lead to a weak signal.[3]
For solutions and optimization strategies, refer to the troubleshooting tables and experimental protocols below.
Q3: My Western blot for M17 protein shows no bands. How can I troubleshoot this?
A3: The absence of bands on a Western blot can be due to several factors, from protein transfer issues to antibody problems.
-
Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[5][6]
-
Low Antigen Amount: The concentration of M17 in your sample may be too low for detection by Western blot.[5][6][7] Consider concentrating your sample or loading more protein.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or the secondary antibody may be incorrect or inactive.[6][7]
-
Inactive Enzyme or Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate are active.[5]
Q4: I am working with the M17 aptamer for biosensing and facing issues with sensitivity. What can I do?
A4: Aptamer-based biosensors, or aptasensors, offer high specificity, but achieving high sensitivity for low concentrations of the target (in this case, MMP14) can be challenging.[8][9][10]
-
Suboptimal Aptamer Immobilization: The density and orientation of the M17 aptamer on the sensor surface are critical for target binding.[9]
-
Signal Amplification: For detecting very low concentrations, you may need to incorporate a signal amplification strategy.[9][11][12]
-
Non-specific Binding: High background from non-specific binding of other molecules to the sensor surface can mask the signal from the target.
Q5: Can mass spectrometry be used for the sensitive detection of M17 protein?
A5: Yes, mass spectrometry (MS) is a powerful technique for detecting low-abundance proteins.[13] For M17 protein, particularly in complex samples like serum, immunocapture followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide high sensitivity and specificity.[14][15] This "bottom-up" approach involves enzymatic digestion of the target protein into peptides, which can be detected with high sensitivity.[15]
Troubleshooting Guides
ELISA: Low or No Signal for M17 Protein Detection
| Possible Cause | Recommended Solution |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Perform a titration experiment to determine the optimal concentration.[4] |
| Short Incubation Time | Increase incubation times for antibodies and substrate. For example, try incubating the primary antibody overnight at 4°C.[4] |
| Inactive Reagents | Use fresh reagents, including antibodies, enzyme conjugates, and substrate. Ensure proper storage conditions.[5] Protect TMB substrate from light.[4] |
| Low M17 Concentration | Concentrate the sample using methods like ultrafiltration. If possible, use a positive control with a known M17 concentration.[7] |
| Ineffective Plate Washing | Ensure thorough washing between steps to remove unbound reagents. However, excessive washing can also reduce signal. Optimize the number of washes.[3][16] |
| Incorrect Standard Curve | Double-check the preparation of your standards and ensure you are using the correct curve fit for your data analysis (e.g., linear, 4- or 5-parameter logistic).[4] |
Western Blot: Weak or No Bands for M17 Protein
| Possible Cause | Recommended Solution |
| Poor Protein Transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage, especially for proteins of different sizes.[5][6] |
| Insufficient Protein Load | Increase the amount of protein loaded per lane. For low-abundance targets, a load of at least 20-30 µg of whole-cell extract is recommended.[6][7] |
| Suboptimal Antibody Dilution | Titrate the primary antibody to find the optimal concentration. Prepare fresh antibody dilutions for each experiment.[5][7] |
| Inactive HRP/Substrate | Test the activity of the HRP-conjugated secondary antibody and substrate. Use fresh ECL substrate.[5] Avoid sodium azide in buffers as it inhibits HRP.[17] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent degradation.[7] |
M17 Aptasensor: Low Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Aptamer Immobilization | Optimize the surface chemistry for aptamer attachment to ensure high density and proper orientation for target binding. |
| Low Signal Transduction | Employ signal amplification strategies such as using nanoparticle labels (e.g., gold nanoparticles), enzyme-based amplification, or rolling circle amplification.[9][12][18] |
| High Background Noise | Use a suitable blocking agent to minimize non-specific binding to the sensor surface. Optimize washing steps.[19] |
| Aptamer Stability | Ensure the buffer conditions (pH, ionic strength) are optimal for maintaining the M17 aptamer's three-dimensional structure required for binding. |
Experimental Protocols
High-Sensitivity Sandwich ELISA for M17 Protein
-
Coating: Coat a 96-well plate with a capture antibody specific for M17 protein at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[6][19]
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.[4]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody specific for a different epitope of the M17 protein. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[4]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Aptamer-Based Electrochemical Biosensor for MMP14 Detection using M17 Aptamer
-
Electrode Preparation: Clean and prepare the surface of a screen-printed electrode (e.g., gold or carbon).
-
Aptamer Immobilization: Immobilize the thiol-modified M17 DNA aptamer onto the gold electrode surface via self-assembly. Incubate for several hours to ensure a stable monolayer.
-
Blocking: Block any remaining active sites on the electrode surface with a blocking agent like 6-mercapto-1-hexanol (MCH) to prevent non-specific binding.
-
Sample Incubation: Incubate the electrode with the sample containing MMP14 for a defined period to allow for binding between the M17 aptamer and the MMP14 protein.
-
Washing: Gently wash the electrode to remove any unbound molecules.
-
Signal Generation: Use an electrochemical probe (e.g., a redox-active molecule like methylene blue or a ferrocene-labeled secondary aptamer) that can generate a measurable signal change upon binding or displacement.
-
Electrochemical Measurement: Perform an electrochemical measurement technique such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to detect the signal change, which correlates with the concentration of MMP14 in the sample.
Visualizations
Caption: Workflow for a high-sensitivity M17 protein sandwich ELISA.
Caption: Mechanism of an M17 aptamer-based biosensor for MMP14 detection.
Caption: A logical workflow for troubleshooting low or no signal in an immunoassay.
References
- 1. A DNA aptamer recognizing MMP14 for in vivo and in vitro imaging identified by cell-SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M17, a gene specific for germinal center (GC) B cells and a prognostic marker for GC B-cell lymphomas, is dispensable for the GC reaction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aptamergroup.com [aptamergroup.com]
- 10. Aptamer-Based Biosensor Design for Simultaneous Detection of Cervical Cancer-Related MicroRNAs [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M-protein detection by mass spectrometry for minimal residual disease in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Advanced Signal-Amplification Strategies for Paper-Based Analytical Devices: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibodiesinc.com [antibodiesinc.com]
quality control measures for accurate Cyclosporine M17 measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving accurate measurements of Cyclosporine M17. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my Cyclosporine M17 measurements higher with an immunoassay compared to LC-MS/MS?
A1: This is a common discrepancy and is often due to the cross-reactivity of the immunoassay with other Cyclosporine metabolites.[1][2][3] Immunoassays, particularly polyclonal assays, can bind to metabolites structurally similar to the parent drug, leading to an overestimation of the true concentration.[1] Cyclosporine M17 (AM1) and M1 (AM9) are major metabolites that can interfere with these assays.[4] For more specific and accurate quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended gold standard method as it can chromatographically separate the parent drug from its metabolites before detection.[5][6]
Q2: What is the clinical significance of measuring Cyclosporine M17?
A2: Cyclosporine M17, a primary metabolite of Cyclosporine A, possesses its own immunosuppressive properties.[7] Studies have shown that M17 can inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation, to a similar extent as the parent drug, Cyclosporine A.[7] Therefore, in patients with altered metabolism, high levels of M17 could contribute to the overall immunosuppressive effect, as well as potential toxicity.[8] Monitoring M17 levels can provide a more complete picture of the total immunosuppressive load in a patient.
Q3: Where can I obtain reference and quality control materials for Cyclosporine M17 measurement?
A3: Certified reference materials for Cyclosporine A are available from organizations like the United States Pharmacopeia (USP).[9] For quality control, several commercial vendors offer lyophilized whole blood controls containing Cyclosporine A at different concentrations.[10][11] For external quality assessment, proficiency testing (PT) programs are available from organizations such as the College of American Pathologists (CAP) and the American Association for Bioanalysis (AAB).[2][8][12] While these programs primarily focus on the parent drug, participation is crucial for ensuring the overall accuracy of your laboratory's testing procedures.
Q4: What are the key validation parameters I need to consider when developing an LC-MS/MS method for Cyclosporine M17?
A4: According to regulatory guidelines from agencies like the FDA and EMA, the key validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The extraction efficiency of an analytical process.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Troubleshooting Guide
Issue: Inconsistent or Unexpectedly High Immunoassay Results
This guide will help you troubleshoot unexpectedly high or inconsistent results when measuring Cyclosporine M17 using an immunoassay.
Caption: Troubleshooting workflow for inaccurate immunoassay results.
Data Presentation
Table 1: Comparison of Analytical Methods for Cyclosporine Measurement
| Parameter | Immunoassays (e.g., FPIA, CMIA, ECLIA) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity for M17 | Low to Moderate (High cross-reactivity with metabolites)[1][3][4] | High | Very High (Gold Standard)[5][6] |
| Linearity Range | Varies by platform | 100 - 3000 ng/mL[9] | 1 - 5000 µg/L[13] |
| Limit of Quantification (LOQ) | Varies by platform | 100 ng/mL[9] | 1 µg/L[13] |
| Sample Throughput | High | Low to Moderate | High (with modern systems)[6] |
| Cost per Sample | Lower | Moderate | Higher |
| Primary Application | Routine therapeutic drug monitoring of parent drug | Specific measurement of parent drug and metabolites | Reference method, research, clinical cases requiring high specificity |
Experimental Protocols
Detailed Methodology: LC-MS/MS for Cyclosporine M17 Quantification
This protocol provides a general framework for the quantification of Cyclosporine M17 in whole blood using LC-MS/MS. Method validation is essential before implementation.
Caption: Experimental workflow for LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood calibrator, quality control sample, or patient sample in a microcentrifuge tube, add 200 µL of a precipitation reagent (e.g., methanol containing an internal standard like Cyclosporine D and 0.1 M zinc sulfate).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.[7]
2. Chromatographic Conditions (Example)
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).[6]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient: A suitable gradient to separate Cyclosporine A, Cyclosporine M17, and other metabolites.
-
Injection Volume: 10 µL.[6]
3. Mass Spectrometry Conditions (Example)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Cyclosporine A, Cyclosporine M17, and the internal standard should be optimized.
Signaling Pathway
The immunosuppressive effect of Cyclosporine A and its active metabolite, M17, is primarily mediated through the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.
Caption: Cyclosporine A and M17 mechanism of action.
This pathway illustrates that Cyclosporine A (and its active metabolite M17) binds to the intracellular protein cyclophilin.[14] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][13] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[14] Phosphorylated NFAT cannot enter the nucleus, thus preventing the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).[14] The lack of IL-2 leads to a downstream suppression of T-cell activation and proliferation.
References
- 1. Specific interaction of the cyclophilin-cyclosporin complex with the B subunit of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAP/AACC IMMUNOSUPPRESSIVE DRUGS-CS [estore.cap.org]
- 3. Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA | FDA [fda.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. acponline.org [acponline.org]
- 8. Cyclosporine Pharmaceutical Secondary Standard; Certified Reference Material 59865-13-3 [sigmaaldrich.com]
- 9. Importance of control materials in quality assessment of cyclosporine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. cms.gov [cms.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. A proposed molecular model for the interaction of calcineurin with the cyclosporin A-cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclosporine Metabolite M17 vs. AM1: A Comparative Guide to Immunosuppressive Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive potency of two key cyclosporine metabolites, M17 and AM1. The information presented is based on available experimental data to assist researchers and professionals in understanding the relative activities of these compounds.
Executive Summary
Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, into numerous metabolites. Among these, hydroxylated (M17) and N-demethylated (AM1, also referred to as M1) metabolites are prominent. Understanding the immunosuppressive capacity of these metabolites is crucial for therapeutic drug monitoring and optimizing treatment regimens.
Quantitative Data Summary
The following table summarizes the relative immunosuppressive potency of Cyclosporine A and its metabolites M17 and AM1 based on in vitro assays.
| Compound | Chemical Modification | Immunosuppressive Potency (Relative to Cyclosporine A) | Key Findings |
| Cyclosporine A (CsA) | Parent Drug | 100% | The most potent immunosuppressive compound. |
| Metabolite M17 | Hydroxylated | ~16% - Approaches CsA | Significantly more potent than AM1. Its activity in mixed lymphocyte culture (MLC) assays approaches that of CsA.[1] One study reported its potency as approximately 16% of CsA in a secondary mixed lymphocyte reaction. |
| Metabolite AM1 (M1) | N-demethylated | < M17 | Consistently shown to be less potent than M17.[2] |
Note: The direct quantitative comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented reflects the general consensus from the available scientific literature.
Experimental Protocols
The primary assay used to determine the immunosuppressive potency of these compounds is the Mixed Lymphocyte Reaction (MLR) or Mixed Lymphocyte Culture (MLC) . This in vitro assay assesses the proliferative response of T-lymphocytes from one individual (responder cells) to the lymphocytes from a genetically different individual (stimulator cells).
One-Way Mixed Lymphocyte Reaction (MLR) Protocol
Objective: To measure the ability of a compound to suppress T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Cyclosporine A, Metabolite M17, and Metabolite AM1.
-
Mitomycin C or irradiation source to inactivate stimulator cells.
-
96-well cell culture plates.
-
[³H]-thymidine or other proliferation assay reagents (e.g., CFSE).
-
Cell counter and incubator.
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells: PBMCs from Donor A.
-
Stimulator Cells: PBMCs from Donor B.
-
-
Inactivation of Stimulator Cells: Treat the stimulator cells with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells extensively to remove any residual Mitomycin C.
-
Cell Plating:
-
Plate the responder cells at a concentration of 1 x 10⁵ cells/well in a 96-well plate.
-
Add the inactivated stimulator cells to the wells at a concentration of 1 x 10⁵ cells/well.
-
-
Drug Treatment: Add serial dilutions of Cyclosporine A, M17, and AM1 to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no drug).
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay:
-
18-24 hours before harvesting, add [³H]-thymidine (1 µCi/well) to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of cell proliferation.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, which is the concentration that reduces the proliferative response by 50% compared to the control.
Visualizations
Experimental Workflow
Caption: Workflow for the one-way mixed lymphocyte reaction assay.
Cyclosporine Signaling Pathway
Caption: Inhibition of the calcineurin-NFAT pathway by Cyclosporine.
References
Comparative Analysis of Nephrotoxicity: Cyclosporine A vs. Metabolite M17
A Guide for Researchers in Drug Development
Introduction: Cyclosporine A (CsA) is a cornerstone immunosuppressive agent, pivotal in preventing organ transplant rejection and managing autoimmune diseases. However, its clinical utility is frequently hampered by significant nephrotoxicity, a major dose-limiting side effect. Understanding the toxicological profiles of CsA and its metabolites is crucial for developing safer therapeutic strategies. This guide provides a comparative analysis of the nephrotoxicity of Cyclosporine A and its primary metabolite, AM17 (M17), based on available experimental data. The evidence indicates that M17 is substantially less nephrotoxic than its parent compound, offering insights into structure-activity relationships that could inform the design of next-generation immunosuppressants.
Quantitative Data Summary
The following tables summarize the comparative in vitro nephrotoxicity of Cyclosporine A and its metabolite M17, based on the findings of Sadeg et al. (1994)[1]. The study utilized freshly isolated rabbit renal proximal tubular cells to assess key markers of cellular injury and function. The results consistently demonstrate a significantly lower toxicity profile for M17 compared to CsA.
Table 1: Cellular Injury Markers - Enzyme Release
This table reflects the release of intracellular enzymes into the incubation media, a direct indicator of cell membrane damage. Higher values correspond to greater cytotoxicity.
| Compound | Concentration | Lactate Dehydrogenase (LDH) Release (% of Control) | Aspartate Aminotransferase (AST) Release (% of Control) | Gamma-Glutamyltransferase (GGT) Release (% of Control) |
| Cyclosporine A (CsA) | High | Significant Increase | Significant Increase | Significant Increase |
| Metabolite M17 | High | Minimal to No Increase | Minimal to No Increase | Minimal to No Increase |
Data derived from the qualitative ranking CsA > > M17 reported by Sadeg et al. (1994). M17 was found to be one of the least toxic metabolites tested.[1]
Table 2: Cellular Function and Stress Markers
This table outlines the impact on essential cellular functions and oxidative stress levels. A decrease in Na+/K+-ATPase activity indicates impaired cellular transport, while a reduction in glutathione (GSH) content signals increased oxidative stress.
| Compound | Concentration | Na+/K+-ATPase Activity (% of Control) | Glutathione (GSH) Content (% of Control) |
| Cyclosporine A (CsA) | High | Significant Decrease | Significant Decrease |
| Metabolite M17 | High | No Significant Change | No Significant Change |
Based on the findings that M17 did not significantly alter these parameters, in contrast to the marked effects of CsA.[1]
Key Experimental Protocols
The data presented is based on established in vitro methodologies for assessing nephrotoxicity. Below is a detailed protocol representative of the key experiments cited.
In Vitro Nephrotoxicity Assessment in Rabbit Renal Proximal Tubular Cells
This protocol is modeled on the methodology described by Sadeg et al. for evaluating the direct toxic effects of compounds on renal cells.[1]
-
Isolation of Renal Cells:
-
Kidneys are harvested from male New Zealand white rabbits.
-
The renal cortex is dissected and minced in a cold buffer solution (e.g., Hanks' Balanced Salt Solution).
-
The tissue fragments are subjected to enzymatic digestion using collagenase to dissociate the tubules.
-
The resulting cell suspension is filtered and purified through a Percoll gradient to isolate proximal tubular cells.
-
Cell viability is assessed using Trypan Blue exclusion, ensuring a high percentage of viable cells (>90%) for the experiment.
-
-
Cell Incubation and Exposure:
-
Freshly isolated cell suspensions are incubated in a Krebs-Henseleit buffer supplemented with essential nutrients.
-
Cells are divided into treatment groups: Control (vehicle), Cyclosporine A (at various concentrations), and Metabolite M17 (at various concentrations).
-
The suspensions are incubated at 37°C with gentle shaking for a predetermined period (e.g., 120 minutes).
-
-
Assessment of Cytotoxicity (Enzyme Release):
-
Following incubation, the cell suspensions are centrifuged to separate the cells (pellet) from the supernatant.
-
The supernatant is collected to measure the activity of released enzymes (LDH, AST, GGT) using standard spectrophotometric assay kits.
-
The cell pellet is lysed to determine the total intracellular enzyme activity.
-
Enzyme release is expressed as a percentage of the total activity (supernatant / (supernatant + pellet)).
-
-
Assessment of Cellular Function (Na+/K+-ATPase Activity):
-
The cell pellet is washed and homogenized.
-
The Na+/K+-ATPase activity in the cell homogenate is measured by quantifying the liberation of inorganic phosphate from ATP in the presence and absence of ouabain, a specific inhibitor of the enzyme.
-
-
Assessment of Oxidative Stress (Glutathione Content):
-
The intracellular glutathione (GSH) content in the cell pellet is determined using a colorimetric assay, often involving DTNB (Ellman's reagent), which reacts with GSH to produce a colored product measured at 412 nm.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Cyclosporine A-Induced Nephrotoxicity
Cyclosporine A induces renal injury through a complex network of signaling pathways, primarily involving vasoconstriction, oxidative stress, and pro-fibrotic signaling. The significantly lower toxicity of M17 suggests it does not engage these pathways as potently as the parent compound.
Caption: Key signaling pathways mediating Cyclosporine A nephrotoxicity.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the in vitro experimental protocol used to compare the nephrotoxicity of CsA and M17.
References
Assessing the Cross-Reactivity of Cyclosporine Metabolite M17 in Various Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cyclosporine (CsA) is critical for therapeutic drug monitoring in transplant patients to ensure efficacy while avoiding toxicity. However, the presence of cyclosporine metabolites, which can cross-react with the antibodies used in immunoassays, can lead to an overestimation of the parent drug concentration. One of the most significant of these is metabolite M17 (OL-17), a primary hydroxylated metabolite. This guide provides a comparative analysis of the cross-reactivity of M17 in different cyclosporine immunoassays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assay for specific research and clinical needs.
Performance Comparison of Cyclosporine Immunoassays
The cross-reactivity of cyclosporine metabolite M17 varies significantly across different immunoassay platforms and depends on the antibody used (polyclonal vs. monoclonal). Polyclonal antibody-based assays generally exhibit higher cross-reactivity with cyclosporine metabolites compared to monoclonal antibody-based assays.
Below is a summary of the reported cross-reactivity of M17 in several common immunoassays.
| Immunoassay Platform | Antibody Type | M17 Cross-Reactivity (%) | Reference |
| Abbott TDx FPIA | Polyclonal | 50 - 116% | [1][2][3][4] |
| Incstar Cyclo-Trac RIA | Polyclonal | 50 - 116% | [1][2][3][4] |
| Sandoz RIA | Polyclonal | 50 - 116% | [1][2][3][4] |
| Abbott ARCHITECT CMIA | Monoclonal | -2.5 - 3.3% | [5] |
| Abbott AxSYM | Monoclonal | Data not consistently available for M17 | |
| Siemens Dimension | Monoclonal | Data not consistently available for M17 | |
| Roche Cobas | Monoclonal | Data not consistently available for M17 |
Note: FPIA (Fluorescence Polarization Immunoassay), RIA (Radioimmunoassay), CMIA (Chemiluminescent Microparticle Immunoassay). The cross-reactivity ranges for the polyclonal assays are broad, reflecting the variability in antibody batches and experimental conditions.[1][2][3][4]
Experimental Protocols
Protocol for Assessing M17 Cross-Reactivity in Cyclosporine Immunoassays
This protocol outlines the key steps for determining the percentage of cross-reactivity of the this compound in a given immunoassay. The methodology is based on the principle of spiking a known concentration of the metabolite into a drug-free matrix and measuring the response in the immunoassay.
1. Materials and Reagents:
-
Drug-free whole blood (human, EDTA)
-
Cyclosporine A (CsA) standard of known concentration
-
This compound of known purity and concentration
-
The immunoassay system to be evaluated (including all necessary reagents, calibrators, and controls)
-
Calibrated pipettes and other standard laboratory equipment
2. Preparation of Samples:
-
Blank Sample: Aliquot of the drug-free whole blood.
-
Cyclosporine Standard Curve: Prepare a series of calibrators by spiking the drug-free whole blood with known concentrations of CsA to cover the assay's dynamic range.
-
M17 Spiked Sample: Prepare a sample by spiking the drug-free whole blood with a high concentration of M17 (e.g., 1000 ng/mL). The exact concentration should be chosen to elicit a measurable response in the assay.
-
Control Sample: A sample of the drug-free whole blood spiked with the same volume of the solvent used to dissolve M17 to account for any matrix effects.
3. Assay Procedure:
-
Follow the specific instructions provided by the manufacturer of the cyclosporine immunoassay.
-
Analyze the blank sample, the cyclosporine standard curve, the M17 spiked sample, and the control sample in replicate (e.g., n=3-5).
4. Data Analysis and Calculation of Cross-Reactivity:
-
Use the cyclosporine standard curve to determine the apparent concentration of cyclosporine in the M17 spiked sample and the control sample.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = [(Apparent CsA concentration in M17 spiked sample - Apparent CsA concentration in control sample) / Concentration of M17 spiked] x 100
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanism of cyclosporine, the following diagrams are provided.
Caption: Experimental workflow for assessing M17 cross-reactivity.
Caption: Cyclosporine's mechanism of action signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multisite Analytical Evaluation of the Abbott ARCHITECT Cyclosporine Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and Immunoassay for Cyclosporine Metabolite M17 Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclosporine A (CsA) and its metabolites is crucial for therapeutic drug monitoring to ensure optimal immunosuppression while minimizing toxicity. One of the major metabolites, M17 (OL-17), is known to have significantly less immunosuppressive activity but may contribute to the nephrotoxic side effects of CsA. Therefore, distinguishing between the parent drug and its metabolites is of high importance. This guide provides a detailed comparison of two common analytical methods for the detection of the cyclosporine metabolite M17: High-Performance Liquid Chromatography (HPLC) and Immunoassay.
Data Presentation: Quantitative Performance
The choice between HPLC and immunoassay for M17 detection depends on a variety of factors, including the required specificity, sensitivity, sample throughput, and cost. Below is a summary of the key performance characteristics of each method based on available literature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Immunoassay (Fluorescence Polarization Immunoassay - FPIA) |
| Specificity | High: Can separate M17 from the parent drug (CsA) and other metabolites.[1][2] | Variable: Monoclonal antibody-based assays have improved specificity over polyclonal assays, but cross-reactivity with CsA and other metabolites can still occur, leading to overestimation.[2][3][4] |
| Sensitivity (LOD) | High: Minimum detectable concentration for M17 is reported to be around 10 ng/mL.[1] | Moderate to High: Sensitivity for cyclosporine is in the range of 10-25 µg/L, but specific LOD for M17 is not always separately determined.[5] |
| Precision | High: Generally offers high precision and reproducibility.[2] | Good: While precise, it may not always be as precise as HPLC.[2] |
| Sample Throughput | Lower: More time-consuming due to sample preparation and chromatographic separation. | Higher: Generally faster and more suited for high-throughput screening.[3] |
| Cost | Higher: Requires expensive instrumentation and skilled personnel. | Lower: More cost-effective for routine analysis. |
| Information Provided | Provides detailed information on the concentration of the parent drug and multiple metabolites simultaneously.[1][2] | Often provides a total concentration of cross-reacting substances, which may not distinguish between the parent drug and its metabolites.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for M17 Detection
This protocol is a generalized procedure based on established methods for the analysis of cyclosporine and its metabolites in whole blood.
1. Sample Preparation (Solid-Phase Extraction):
- To 1 mL of whole blood, add an internal standard (e.g., Cyclosporin D).
- Lyse the red blood cells by adding a lysing agent (e.g., zinc sulfate solution).
- Vortex and centrifuge the sample.
- Apply the supernatant to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
- Wash the cartridge with a series of solvents (e.g., water, methanol/water mixtures) to remove interfering substances.
- Elute Cyclosporine A and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC injection.
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of an ion-pairing agent like trifluoroacetic acid. A common mobile phase is a mixture of acetonitrile, water, and methanol.[6]
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Column Temperature: Often elevated (e.g., 50-70°C) to improve peak shape and reduce run time.
- Detection: UV detection at a low wavelength, typically around 210 nm.[1]
- Quantification: The concentration of M17 is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of an M17 standard.
Immunoassay (Fluorescence Polarization Immunoassay - FPIA) for M17 Detection
This protocol describes a general procedure for a competitive FPIA.
1. Principle: The assay is based on the competition between unlabeled M17 in the sample and a known concentration of fluorescein-labeled M17 (tracer) for a limited number of anti-cyclosporine antibody binding sites. The degree of polarization of the emitted light is inversely proportional to the concentration of M17 in the sample.
2. Assay Procedure:
- Sample Pre-treatment: Whole blood samples are typically pre-treated to precipitate proteins and extract cyclosporine and its metabolites.
- Reagent Preparation: Reconstitute the tracer, antibody, and calibrator reagents as per the manufacturer's instructions.
- Assay:
- Pipette the pre-treated sample, calibrators, or controls into reaction wells.
- Add the fluorescein-labeled M17 tracer to all wells.
- Add the anti-cyclosporine antibody to all wells to initiate the competitive binding reaction.
- Incubate the mixture for a specified period at a controlled temperature.
- Detection:
- Measure the fluorescence polarization of the solution using a dedicated fluorescence polarization analyzer.
- Quantification:
- A calibration curve is generated by plotting the polarization values of the calibrators against their known concentrations. The concentration of M17 in the samples is then interpolated from this curve.
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of Cyclosporine A and the experimental workflows for HPLC and immunoassay.
Caption: Cyclosporine A signaling pathway.
Caption: HPLC experimental workflow for M17 detection.
Caption: Immunoassay experimental workflow for M17 detection.
References
- 1. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporine monitoring by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporine M17: A Metabolite with Clinical Implications in Immunosuppressive Therapy
A deep dive into the correlation of Cyclosporine M17 levels with clinical outcomes reveals a nuanced landscape for researchers and drug development professionals. While the parent drug, Cyclosporine A (CsA), remains the primary focus of therapeutic drug monitoring (TDM), emerging evidence suggests that its major metabolite, M17 (also known as AM1), may hold clinical significance, particularly in the context of immunoassay-based monitoring and specific patient populations.
Cyclosporine A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ rejection in transplant patients.[1] Its narrow therapeutic window necessitates regular monitoring to balance the prevention of graft rejection with the risk of severe side effects, including nephrotoxicity.[1] The metabolism of CsA is extensive, primarily occurring in the liver via the cytochrome P450 3A4 enzyme, leading to the formation of numerous metabolites.[2] Among these, M17 (AM1), a hydroxylated form of CsA, is one of the most abundant.[2]
This guide provides a comparative analysis of monitoring Cyclosporine M17 levels versus traditional CsA monitoring, supported by experimental data and detailed methodologies.
The Evolving Landscape of Cyclosporine Monitoring
Historically, TDM for cyclosporine has evolved from measuring trough concentrations (C0) to 2-hour post-dose levels (C2) and calculating the area under the concentration-time curve (AUC).[3] These methods primarily aim to quantify the parent drug, CsA. However, the accuracy of some monitoring techniques, particularly immunoassays, can be compromised by cross-reactivity with CsA metabolites.[4] This interference can lead to an overestimation of the true CsA concentration, potentially resulting in inappropriate dose adjustments and adverse clinical outcomes.
Comparative Analysis: Cyclosporine A vs. Metabolite M17 Monitoring
The rationale for monitoring M17 lies in its potential to influence the overall immunosuppressive and toxic effects attributed to cyclosporine therapy. While M17 exhibits significantly less immunosuppressive activity than the parent drug, its accumulation, especially in patients with impaired metabolism, could contribute to the overall clinical picture.[5][6]
| Parameter | Cyclosporine A (Parent Drug) Monitoring | Cyclosporine M17 (Metabolite) Monitoring |
| Primary Focus | Direct measure of the active immunosuppressive agent. | Indirect indicator of metabolic activity and potential for immunoassay interference. |
| Clinical Utility | Established correlation with prevention of acute rejection and risk of nephrotoxicity.[1][3] | Emerging evidence suggests a potential link to clinical outcomes, particularly in patients with liver dysfunction. Altered M17 levels may also explain discrepancies in immunoassay results.[4] |
| Monitoring Methods | Immunoassays (e.g., FPIA, EMIT), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] | Primarily research-based using specific methods like HPLC or LC-MS/MS.[7] |
The Immunosuppressive Role of Cyclosporine M17
In vitro studies have consistently demonstrated that Cyclosporine M17 possesses immunosuppressive properties, albeit to a lesser extent than its parent compound.
| Compound | Relative Immunosuppressive Potency (Compared to CsA) | Reference |
| Cyclosporine A (CsA) | 100% | [5][6] |
| Cyclosporine M17 (AM1) | ~10-20% | [5][6] |
| Cyclosporine M1 | Lower than M17 | [6] |
| Cyclosporine M21 | Weak to no effect | [6] |
These findings underscore that while M17 is not as potent as CsA, its contribution to the overall immunosuppressive state cannot be entirely dismissed, especially at high concentrations.
Experimental Protocols
Accurate quantification of Cyclosporine A and its metabolites is paramount for clinical and research purposes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity.
LC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and its Metabolites (AM1, AM9, and AM4N) in Whole Blood
This protocol is adapted from a validated method for the determination of CsA and its metabolites in renal transplant patients.[7]
1. Sample Preparation:
-
To 200 µL of whole blood, add an internal standard (e.g., Cyclosporine D).
-
Precipitate proteins using a solution of 10 mol/L zinc sulfate in an acetonitrile/methanol mixture (40:60, v/v).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Optimized for the specific column and system (e.g., 0.3 mL/min).
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the precursor and product ions for CsA and each metabolite.
-
CsA: Monitor specific m/z transitions.
-
AM1 (M17): Monitor specific m/z transitions.
-
AM9: Monitor specific m/z transitions.
-
AM4N: Monitor specific m/z transitions.
-
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard using a calibration curve.
Visualizing the Pathways
To better understand the context of Cyclosporine M17, the following diagrams illustrate its place in the metabolic pathway of Cyclosporine A and the mechanism of action of the parent drug.
Conclusion
The monitoring of Cyclosporine M17 levels is not yet a standard clinical practice. However, for researchers and professionals in drug development, understanding the role of this metabolite is crucial for several reasons. Firstly, high M17 levels can interfere with less specific immunoassay measurements of the parent drug, leading to potential dosing errors. Secondly, in specific patient populations, such as those with hepatic impairment, M17 accumulation could contribute to the overall therapeutic and toxic profile of cyclosporine.
Future research should focus on larger prospective studies that directly correlate M17 concentrations, measured by highly specific methods like LC-MS/MS, with a range of clinical outcomes. This will help to elucidate the precise clinical utility of monitoring this metabolite and could pave the way for more personalized immunosuppressive therapy. For now, the primary focus remains on the accurate measurement of the parent drug, Cyclosporine A, while being mindful of the potential confounding influence of its metabolites.
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between cyclosporine pharmacokinetic parameters and subsequent acute rejection in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunosuppressive activity of cyclosporine metabolites compared and characterized by mass spectroscopy and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 PMID: 8349948 | MCE [medchemexpress.cn]
- 7. Liquid chromatography-tandem mass spectrometry method for simultaneous determination of cyclosporine A and its three metabolites AM1, AM9 and AM4N in whole blood and isolated lymphocytes in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclosporine A vs. M17: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the immunosuppressive efficacy of Cyclosporine A (CsA) and its metabolite, M17. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the relative potency and therapeutic potential of these compounds in preclinical models.
Executive Summary
Cyclosporine A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its in vivo efficacy is well-established. M17 is one of the major metabolites of Cyclosporine A. Comparative studies in animal models have demonstrated that while M17 retains immunosuppressive activity, it is less potent than the parent compound, Cyclosporine A.
Data Presentation
The following table summarizes the comparative immunosuppressive potency of Cyclosporine A and M17, along with other related compounds, as determined in a local graft-versus-host (GvH) reaction model in mice.
| Compound | Relative Immunosuppressive Potency |
| Cyclosporine A (CsA) | ++++ |
| Cyclosporine C (CsC) | ++++ |
| M17 | +++ |
| M1 | ++ |
| Cyclosporine D (CsD) | ++ |
| M21 | + |
Table 1: In Vivo Immunosuppressive Potency. The table illustrates the relative efficacy of Cyclosporine A, M17, and other cyclosporine analogues and metabolites in a murine local graft-versus-host reaction model. The potency is ranked from highest (++++) to lowest (+). Data is based on the findings of a comparative study which concluded the immunosuppressive potency follows the order: CsA ≥ CsC > M17 > M1 ≥ CsD > M21[1][2].
Experimental Protocols
The primary in vivo model cited for the direct comparison of Cyclosporine A and M17 is the local graft-versus-host (GvH) reaction in the popliteal lymph node of mice.
Local Graft-versus-Host (GvH) Reaction in Mice
This model assesses the localized immune response of donor lymphocytes against host tissues.
Animal Model:
-
Recipient Mice: F1 hybrid mice (e.g., (CBA x C57BL)F1).
-
Donor Cells: Spleen, thymus, or bone marrow cells from one of the parental strains (e.g., CBA).
Procedure:
-
Cell Preparation: A single-cell suspension of lymphocytes is prepared from the spleen, thymus, or bone marrow of donor mice.
-
Induction of GvH Reaction: A specific number of donor cells (e.g., 5 x 10^6 or 20 x 10^6 splenic cells) are injected subcutaneously into the right hind footpad of the recipient F1 hybrid mice[3][4].
-
Control Groups: Control animals receive injections of syngeneic cells (from the same F1 hybrid strain) or non-viable allogeneic cells.
-
Drug Administration: Cyclosporine A, M17, or a vehicle control is administered to the recipient mice, typically through systemic routes (e.g., intraperitoneal or oral gavage), at various doses and schedules.
-
Endpoint Measurement: After a set period, commonly 7 days, the animals are euthanized. The popliteal lymph node, which is the regional draining lymph node for the hind footpad, is carefully dissected from both the injected (right) and uninjected (left) legs.
-
Assessment of Immunosuppression: The primary endpoint is the degree of lymph node enlargement, which is quantified by comparing the weight of the right popliteal lymph node to the contralateral (left) control lymph node. A reduction in the weight gain of the regional lymph node in treated animals compared to vehicle-treated controls indicates immunosuppressive activity[3][4]. Histological analysis of the lymph node can also be performed to assess changes in cellularity and architecture.
Mandatory Visualizations
Signaling Pathway of Cyclosporine A
The primary mechanism of action of Cyclosporine A involves the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. M17, as a metabolite, is understood to act through a similar, albeit less potent, mechanism.
Caption: Cyclosporine A Signaling Pathway.
Experimental Workflow for In Vivo Comparison
The following diagram outlines the key steps in the in vivo comparison of Cyclosporine A and M17 using the local GvH reaction model.
Caption: Experimental Workflow for GvH Assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MECHANISM OF GRAFT-VERSUS-HOST-INDUCED LYMPHADENOPATHY IN MICE : TRAPPING VS. PROLIFERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiodiversityPMC [biodiversitypmc.sibils.org]
M17 as a Predictor of Cyclosporine Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of Cyclosporine metabolite M17 as a predictor of therapeutic response against alternative methods. Cyclosporine, a cornerstone of immunosuppressive therapy, exhibits significant inter-individual pharmacokinetic and pharmacodynamic variability, making therapeutic drug monitoring (TDM) essential. While the parent drug concentration is the current standard for monitoring, the role of its metabolites, particularly M17, in predicting clinical outcomes is an area of active investigation. This document summarizes the existing experimental data, details relevant methodologies, and objectively compares M17 with other predictive approaches.
The Role and Measurement of this compound
Cyclosporine A (CyA) is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system into numerous metabolites.[1][2] Among these, M17 (or AM1) is a primary and major metabolite, characterized by hydroxylation at the 1-amino acid position.[3]
Immunosuppressive Activity of M17
In vitro studies have demonstrated that M17 possesses significant immunosuppressive properties. Research has shown that M17 and another primary metabolite, M1, can inhibit the production of interleukin-2 (IL-2) in mixed lymphocyte cultures to the same extent as the parent drug, Cyclosporine A.[4] This suggests that M17 may contribute to the overall immunosuppressive effect of Cyclosporine therapy.
Challenges in M17 as a Standalone Predictor
Despite its immunosuppressive activity, there is currently a lack of direct clinical evidence validating M17 concentration as an independent predictor of Cyclosporine's therapeutic response, such as graft rejection in transplant recipients or remission in autoimmune diseases. One of the primary challenges is the cross-reactivity of some immunoassays used for Cyclosporine monitoring. In cases of metabolic disorders, these assays can overestimate the parent drug concentration due to interference from metabolites like M17, potentially leading to incorrect dose adjustments.[3][5] High-performance liquid chromatography (HPLC) is a more accurate method for distinguishing and quantifying both Cyclosporine and its metabolites, including M17.[3][5]
Comparison of Predictive Methods for Cyclosporine Therapeutic Response
The following table summarizes the quantitative data and performance of M17 in comparison to established and emerging predictors of Cyclosporine therapeutic response.
| Predictor | Method of Measurement | Key Findings | Limitations |
| Metabolite M17 | High-Performance Liquid Chromatography (HPLC) | Possesses in vitro immunosuppressive activity comparable to Cyclosporine A in some assays.[4] | Lack of direct clinical studies correlating M17 levels with therapeutic outcomes. Immunoassay cross-reactivity can lead to inaccurate measurements of the parent drug.[3][5] |
| Therapeutic Drug Monitoring (TDM) - Trough Concentration (C0) | Immunoassay, HPLC | Standard practice for dose adjustments. Some studies show an inverse association between C0 levels and graft rejection.[6] | Poor correlation with overall drug exposure (AUC).[7][8] High inter- and intra-patient variability. |
| Therapeutic Drug Monitoring (TDM) - 2-hour Post-dose Concentration (C2) | Immunoassay, HPLC | Better predictor of overall drug exposure (AUC) and clinical outcomes, including reduced rejection rates, compared to C0.[7][8][9][10] | Requires precise timing of blood sampling. |
| Genetic Markers (e.g., ABCB1 polymorphisms) | Real-time Polymerase Chain Reaction (PCR) | Certain single nucleotide polymorphisms (SNPs) in the ABCB1 gene have been associated with a negative response to Cyclosporine therapy in psoriasis patients.[11][12] | Requires further validation in larger, diverse populations. May not be universally applicable across different indications. |
| Urinary Biomarkers (e.g., KIM-1, TNF-α, fibronectin) | Enzyme-Linked Immunosorbent Assay (ELISA) | Early increases in specific urinary biomarkers can indicate Cyclosporine-induced nephrotoxicity, a key component of the therapeutic window.[13][14][15] | Primarily predictive of toxicity rather than therapeutic efficacy. |
| Other Biomarkers (e.g., CCL22) | Not specified in search results | Baseline expression of CCL22 in atopic dermatitis lesions may predict response to Cyclosporine.[16] | Highly specific to certain diseases and requires further investigation. |
Experimental Protocols
Measurement of Cyclosporine and M17 by HPLC
High-performance liquid chromatography is the gold standard for accurately measuring Cyclosporine and its metabolites.
Sample Preparation:
-
Whole blood samples are collected from patients.
-
Proteins are precipitated from the blood sample.
-
The sample undergoes solid-phase extraction to isolate Cyclosporine and its metabolites.
Chromatographic Separation:
-
The extracted sample is injected into a reversed-phase HPLC column.
-
A mobile phase gradient is used to separate the parent drug from its various metabolites based on their physicochemical properties.
Detection:
-
A mass spectrometer is commonly used for detection and quantification, providing high specificity and sensitivity.
Therapeutic Drug Monitoring (C0 and C2)
C0 (Trough) Monitoring:
-
A blood sample is drawn immediately before the next scheduled dose of Cyclosporine.
-
The concentration is measured using either an immunoassay or HPLC.
C2 (2-hour Post-dose) Monitoring:
-
A blood sample is drawn exactly 2 hours after the oral administration of Cyclosporine.
-
The concentration is measured using either an immunoassay or HPLC.
Genotyping of ABCB1 Polymorphisms
-
DNA is extracted from a patient's blood sample.
-
Real-time polymerase chain reaction (PCR) with specific primers and probes is used to amplify and detect the presence of single nucleotide polymorphisms (SNPs) in the ABCB1 gene.
Measurement of Urinary Biomarkers
-
A 24-hour urine sample is collected from the patient.
-
The concentrations of specific biomarkers (e.g., KIM-1, TNF-α, fibronectin) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[15]
Visualizing Cyclosporine Metabolism and Monitoring Strategies
The following diagrams illustrate the metabolic pathway of Cyclosporine and the different therapeutic monitoring approaches.
Caption: Cyclosporine A is metabolized by CYP3A4 into M17 and other metabolites.
Caption: Comparison of C0 and C2 monitoring workflows for Cyclosporine.
Caption: Relationship between different predictors and Cyclosporine therapeutic response.
Conclusion and Future Outlook
While the this compound exhibits in vitro immunosuppressive activity, there is currently insufficient clinical evidence to validate its use as a reliable predictor of therapeutic response. The standard of care for monitoring Cyclosporine therapy remains Therapeutic Drug Monitoring, with a growing body of evidence supporting the superiority of C2 monitoring over traditional C0 trough level monitoring for predicting drug exposure and clinical outcomes.
Emerging strategies, including the assessment of genetic markers and urinary biomarkers, show promise for personalizing Cyclosporine therapy by predicting individual responses and identifying early signs of toxicity. Future research should focus on prospective clinical trials to definitively evaluate the predictive value of M17, both alone and in combination with other biomarkers, in diverse patient populations. A multi-faceted approach that integrates TDM, pharmacogenomics, and novel biomarker analysis may ultimately provide the most accurate prediction of an individual's response to Cyclosporine, thereby optimizing efficacy and minimizing adverse effects.
References
- 1. youtube.com [youtube.com]
- 2. Ciclosporin - Wikipedia [en.wikipedia.org]
- 3. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different cyclosporine immunoassays to monitor C0 and C2 blood levels from kidney transplant recipients: not simply overestimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine levels and rate of graft rejection following non-myeloablative conditioning for allogeneic hematopoietic SCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Utility of C-2 (Cyclosporine) monitoring in postrenal transplant patients: A study in the Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Genetic markers of response to cyclosporine treatment in psoriasis patients [immunologiya-journal.ru]
- 12. mdpi.com [mdpi.com]
- 13. Predictive Usefulness of Urinary Biomarkers for the Identification of Cyclosporine A-Induced Nephrotoxicity in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive usefulness of urinary biomarkers for the identification of cyclosporine A-induced nephrotoxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predictive Usefulness of Urinary Biomarkers for the Identification of Cyclosporine A-Induced Nephrotoxicity in a Rat Model | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolism of Cyclosporine A to M17 Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Cyclosporine A (CsA) to its primary metabolite, M17 (also known as AM1), in various patient populations. The information presented is supported by experimental data to aid in understanding the pharmacokinetic variability of this critical immunosuppressant.
Executive Summary
Cyclosporine A (CsA) is a cornerstone of immunosuppressive therapy, particularly in organ transplantation. Its efficacy and toxicity are closely linked to its metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in the liver and small intestine. One of the most significant metabolites is M17, a hydroxylated product of the parent drug. Understanding the differential metabolism of CsA to M17 is crucial for optimizing dosing regimens, minimizing toxicity, and improving patient outcomes across diverse populations, including pediatric versus adult patients and recipients of different types of organ transplants.
Data Presentation: Quantitative Comparison of CsA and M17 Levels
The following tables summarize the trough blood concentrations of CsA and its metabolite M17 in different adult transplant patient populations, providing a quantitative snapshot of their comparative metabolism.
Table 1: Trough Blood Concentrations of Cyclosporine A and Metabolite M17 in Adult Transplant Recipients
| Patient Population | Cyclosporine A (ng/mL) | Metabolite M17 (ng/mL) | M17/CsA Ratio |
| Kidney Transplant | 156 ± 98 | 245 ± 154 | 1.57 |
| Liver Transplant | 228 ± 127 | 487 ± 354 | 2.14 |
| Heart Transplant | 189 ± 112 | 334 ± 211 | 1.77 |
| Bone Marrow Transplant | 145 ± 89 | 187 ± 115 | 1.29 |
Data adapted from Wang et al., 1988. Values are presented as mean ± standard deviation.
Pediatric vs. Adult Populations: A Note on Clearance
Direct comparative quantitative data for M17 levels between pediatric and adult populations is limited in readily available literature. However, it is well-established that pediatric patients, particularly younger children, exhibit a higher systemic clearance of CsA compared to adults.[1] This increased metabolism necessitates higher weight-based doses in children to achieve therapeutic blood concentrations equivalent to those in adults. This accelerated clearance is attributed to factors such as a relatively larger liver size in proportion to body weight and potentially higher metabolic enzyme activity.
Experimental Protocols
The quantification of CsA and its metabolites is most commonly achieved through High-Performance Liquid Chromatography (HPLC). Below is a representative methodology for the analysis of CsA and M17 in whole blood.
Protocol: Determination of Cyclosporine A and Metabolite M17 in Whole Blood by HPLC
1. Sample Preparation:
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.
-
Protein Precipitation: To 1 mL of whole blood, add 2 mL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v), adjusted to a pH of 5.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV detection at a wavelength of 210 nm.
3. Quantification:
-
Standard Curve: Prepare a series of calibration standards of CsA and M17 of known concentrations in drug-free whole blood and process them in the same manner as the patient samples.
-
Analysis: Inject the processed standards and patient samples into the HPLC system.
-
Calculation: Determine the concentrations of CsA and M17 in the patient samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Cyclosporine A to M17
The primary metabolic pathway for the formation of M17 from CsA involves hydroxylation, a reaction catalyzed predominantly by the CYP3A4 enzyme.
Caption: Metabolic conversion of Cyclosporine A to Metabolite M17.
Experimental Workflow for Comparative Metabolism Analysis
The logical flow for conducting a comparative study on CsA metabolism is outlined below.
Caption: Workflow for a comparative CsA metabolism study.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclosporine Metabolite M17
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Cyclosporine metabolite M17. All personnel must adhere to these procedures to mitigate risks associated with this cytotoxic and potentially carcinogenic compound.
Cyclosporine and its metabolites, including M17, are classified as hazardous substances that may cause cancer and reproductive harm.[1][2][3] Due to the potent nature of these compounds, stringent safety measures are imperative to protect laboratory personnel. The following guidelines synthesize best practices for handling cytotoxic agents and are to be considered mandatory for all work involving this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining appropriate PPE with robust engineering controls, is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant nitrile gloves is recommended.[2][4] | Prevents skin absorption of the cytotoxic compound. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are required.[1][2] A face shield should be used if there is a risk of splashes or aerosols.[1] | Protects eyes from contact with hazardous materials. |
| Body Protection | A disposable, solid-front, back-closing gown is required. A lab coat is the minimum requirement.[1][2][4] | Minimizes skin contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling powders or if aerosols may be generated.[5] | Prevents inhalation of the compound, which can be harmful.[2] |
Engineering Controls: All manipulations of this compound, including solution preparation, should be conducted within a certified chemical fume hood or a Class II Type B Biosafety Cabinet to minimize inhalation exposure.[2][4]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be covered with an absorbent, plastic-backed liner.[4]
-
Weighing and Reconstitution: Handle solid forms of this compound with extreme care to avoid generating dust. When preparing solutions, add the solvent slowly and carefully to prevent aerosolization.[4]
-
Experimental Use: Keep all containers of this compound tightly sealed when not in use.[2] Conduct all procedures in a manner that minimizes the risk of spills and splashes.
-
Decontamination: After each use, decontaminate all surfaces where this compound was handled. Wipe the area three times with a 70% ethanol solution, using a fresh wipe for each pass.[4] All non-disposable equipment should also be triple-rinsed with 70% ethanol.[4]
-
Hand Hygiene: Immediately after removing gloves, wash hands thoroughly with soap and water.[2]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: At the point of generation, segregate all contaminated waste into designated, clearly labeled, leak-proof containers. This includes gloves, gowns, absorbent liners, and any other disposable materials.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for incineration.[4] Do not recap or bend needles.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Final Disposal: All waste contaminated with this compound must be disposed of through an approved hazardous waste disposal service.[1] Do not dispose of this waste in the regular trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
